2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
Description
The exact mass of the compound 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13;;/h1-2,5-6H,3-4,7-9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDHOYZCJPJFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695976 | |
| Record name | 2-[(Pyrrolidin-1-yl)methyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50591-59-8 | |
| Record name | 2-[(Pyrrolidin-1-yl)methyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50591-59-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride: Structural & Synthetic Guide
Executive Summary
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (CAS: 50591-59-8) is a specialized bidentate building block used in the synthesis of GPCR ligands (specifically Vasopressin V1a antagonists) and kinase inhibitors. Structurally, it consists of an aniline core functionalized at the ortho position with a pyrrolidinyl-methyl moiety. This specific topology creates a "pre-organized" scaffold where the aniline nitrogen and the pyrrolidine nitrogen can chelate metals or form dual hydrogen bonds within a receptor pocket.
This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this compound, designed for medicinal chemists and process engineers.
Chemical Identity & Structural Analysis[1][2]
The compound exists primarily as a dihydrochloride salt to ensure stability against oxidation and to improve water solubility for biological assays.
| Property | Data |
| Systematic Name | 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride |
| CAS Number | 50591-59-8 (Dihydrochloride) / 55727-59-8 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 249.18 g/mol |
| Physical Form | Off-white to pale yellow hygroscopic solid |
| Solubility | >50 mg/mL in Water, DMSO; Insoluble in non-polar solvents (Hexane) |
| pKa (Predicted) | |
| SMILES | Cl.Cl.NC1=CC=CC=C1CN2CCCC2 |
Structural Significance
The ortho-substitution pattern is critical. Unlike para- or meta-isomers, the ortho arrangement permits an intramolecular hydrogen bond between the aniline proton and the pyrrolidine nitrogen in the free base form. In the dihydrochloride salt, both nitrogens are protonated, disrupting this interaction and forcing the molecule into an extended conformation driven by electrostatic repulsion between the two cationic centers.
Synthetic Pathways[1][2][3]
The most robust synthesis avoids the use of o-aminobenzaldehyde due to its tendency to self-polymerize. Instead, a Nitro-Reduction Route is preferred for high yield and purity.
Validated Protocol: Nitro-Reduction Pathway
-
Nucleophilic Substitution: Reaction of 2-nitrobenzyl bromide with pyrrolidine.
-
Reduction: Catalytic hydrogenation or chemical reduction (Fe/HCl) of the nitro group to the amine.
-
Salt Formation: Precipitation with anhydrous HCl in diethyl ether/dioxane.
Figure 1: Step-wise synthesis from stable nitro-precursors to the dihydrochloride salt.
Detailed Experimental Methodology
Step 1: Synthesis of 1-(2-Nitrobenzyl)pyrrolidine
-
Reagents: 2-Nitrobenzyl bromide (1.0 eq), Pyrrolidine (1.2 eq),
(2.0 eq), Acetonitrile (0.5 M). -
Procedure: Dissolve 2-nitrobenzyl bromide in dry MeCN. Add
followed by dropwise addition of pyrrolidine at 0°C. Reflux for 4 hours. -
Workup: Filter inorganic salts, concentrate filtrate, and partition between EtOAc/Water. Dry organic layer over
.
Step 2: Reduction to Free Base
-
Reagents: Intermediate (from Step 1), 10% Pd/C (10 wt%), Methanol.
-
Procedure: Hydrogenate in a Parr shaker at 50 psi
for 12 hours. -
Purification: Filter through Celite to remove catalyst. Concentrate to obtain the oily free base.
Step 3: Salt Formation
-
Procedure: Dissolve free base in minimal dry ethanol. Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C. A white precipitate forms. Dilute with
to maximize yield. Filter and dry under vacuum.
Spectroscopic Characterization
To validate the structure, researchers should look for the following diagnostic signals.
H NMR (400 MHz, )
-
Aromatic Region (7.3 – 7.6 ppm): 4H multiplet corresponding to the benzene ring. The downfield shift is due to the protonated ammonium groups.
-
Benzylic
(4.45 ppm): Singlet (2H). This peak is significantly deshielded compared to the free base (~3.7 ppm) due to the adjacent cationic nitrogen. -
Pyrrolidine Ring:
- -CH2 (3.2 – 3.5 ppm): Multiplet (4H), adjacent to nitrogen.
- -CH2 (2.0 – 2.2 ppm): Multiplet (4H).
Mass Spectrometry (ESI+)
-
Parent Ion:
(Free base mass + proton). -
Fragmentation: Loss of pyrrolidine ring (
) is a common fragmentation pathway.
Applications in Drug Discovery[1]
This compound acts as a privileged scaffold for constructing ligands that require a basic center at a specific distance from an aromatic core.
Vasopressin V1a Antagonists
As cited in patent literature (e.g., NL1027833C2), the 2-(pyrrolidin-1-ylmethyl)aniline motif serves as a key intermediate. The aniline amine is typically acylated or sulfonylated to attach the "tail" of the drug molecule, while the pyrrolidine ring mimics the basic nitrogen found in natural peptide ligands, interacting with aspartate residues in the GPCR binding pocket.
Kinase Inhibitor Design
The scaffold is used to synthesize Type I or Type II kinase inhibitors. The aniline nitrogen forms the "hinge binder" (often after conversion to a urea or amide), while the pyrrolidine group extends into the solvent-exposed region to improve solubility and pharmacokinetic properties.
Figure 2: SAR utility of the scaffold in medicinal chemistry programs.
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Conditions:
-
Hygroscopic: Store in a desiccator or under inert gas (
/Ar). -
Temperature: 2-8°C (Refrigerate) to prevent slow oxidation of the aniline.
-
Stability: The dihydrochloride salt is stable for >2 years if kept dry. The free base oxidizes (darkens) upon exposure to air.
References
-
Sigma-Aldrich. 2-(Pyrrolidin-1-ylmethyl)aniline Product Specification. Retrieved from
-
J&W Pharmlab. 2-Pyrrolidin-1-ylmethyl-aniline dihydrochloride COA. Retrieved from
-
PubChem. Compound Summary: 2-(Pyrrolidin-1-yl)aniline. National Library of Medicine. Retrieved from
-
Google Patents. NL1027833C2 - Compounds useful in therapy (Vasopressin Antagonists). Retrieved from
-
ChemScene. 2-(Pyrrolidin-1-yl)aniline hydrochloride MSDS. Retrieved from
Unraveling the Therapeutic Potential of 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride: A Technical Guide to Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant therapeutics.[1] 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, a molecule incorporating this privileged heterocyclic motif, presents a compelling case for in-depth pharmacological investigation. While a definitive mechanism of action for this specific compound remains to be fully elucidated, its structural components—a pyrrolidine ring linked to an aniline moiety—suggest a range of potential biological targets and pathways. This technical guide synthesizes the current understanding of structurally related compounds to propose and explore putative mechanisms of action for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. We will delve into potential interactions with key signaling pathways implicated in inflammation, neurotransmission, and beyond. This document is intended to serve as a foundational resource for researchers, providing a structured approach to investigating the therapeutic promise of this compound.
Introduction: The Chemical and Pharmacological Landscape
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is a synthetic organic compound with the molecular formula C₁₁H₁₈Cl₂N₂.[2] The molecule is comprised of a saturated five-membered nitrogen-containing ring, pyrrolidine, connected via a methylene bridge to an aniline group at the ortho position. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for in vitro and in vivo studies. The pyrrolidine ring is a versatile scaffold known to impart favorable pharmacokinetic properties and to serve as a key interacting element with biological targets.[3] Its presence in drugs spanning various therapeutic areas—from antibacterial and antiviral to anticancer and anticonvulsant agents—underscores the diverse biological activities associated with this chemical entity.[1]
The aniline component also contributes to the molecule's potential for biological activity, offering sites for hydrogen bonding and aromatic interactions. The combination of these two pharmacophoric elements in 2-(Pyrrolidin-1-ylmethyl)aniline suggests a rich and largely unexplored pharmacological profile.
Putative Mechanism of Action I: Modulation of the ST2/IL-33 Signaling Pathway
One of the most compelling potential mechanisms of action for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is the inhibition of the ST2 (Suppressor of Tumorigenicity 2) receptor, a member of the interleukin-1 receptor family.[4] Structurally related compounds, specifically 2-(pyrrolidin-1-ylmethyl)pyrrole-based derivatives, have been identified as inhibitors of ST2.[4]
The ST2/IL-33 signaling axis is a critical regulator of immune responses and inflammation.[4] Interleukin-33 (IL-33) binding to its receptor, ST2, triggers a downstream signaling cascade that activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[4] A soluble form of ST2 (sST2) acts as a decoy receptor, sequestering IL-33 and thus dampening the inflammatory response.[4] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases.
Proposed Signaling Pathway and Point of Intervention:
Caption: Putative inhibition of the ST2/IL-33 signaling pathway.
Experimental Validation Protocol: ST2 Inhibition Assay
To ascertain whether 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride acts as an ST2 inhibitor, a competitive binding assay can be employed.
| Parameter | Description |
| Assay Principle | Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of IL-33 binding to recombinant human ST2/Fc. |
| Reagents | Recombinant human ST2/Fc chimera, biotinylated human IL-33, streptavidin-HRP, TMB substrate, 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. |
| Procedure | 1. Coat a 96-well plate with recombinant human ST2/Fc. 2. Block non-specific binding sites. 3. Add varying concentrations of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride followed by a fixed concentration of biotinylated IL-33. 4. Incubate to allow for competitive binding. 5. Wash to remove unbound reagents. 6. Add streptavidin-HRP and incubate. 7. Wash and add TMB substrate. 8. Stop the reaction and measure absorbance at 450 nm. |
| Data Analysis | Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of IL-33 binding to ST2. |
Putative Mechanism of Action II: Modulation of Serotonin and Dopamine Receptors
The structural similarity of the anilinomethyl pyrrolidine scaffold to known ligands for neurotransmitter receptors suggests a potential role in modulating serotonergic and dopaminergic signaling. A study on 1H-pyrrolo[3,2-c]quinoline derivatives containing a 2-(aminomethyl)pyrrolidine moiety demonstrated affinity for serotonin 5-HT₆ and dopamine D₃ receptors.[5] These receptors are implicated in the pathophysiology of various neurological and psychiatric disorders.
Proposed Neuromodulatory Interaction:
Caption: Potential modulation of 5-HT₆ and D₃ receptors.
Experimental Validation Protocol: Radioligand Binding Assays
To investigate the affinity of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride for 5-HT₆ and D₃ receptors, competitive radioligand binding assays are the gold standard.
| Target Receptor | Radioligand | Cell Line | Assay Principle |
| 5-HT₆ Receptor | [³H]-LSD or [³H]-Ro 63-0563 | HEK-293 cells expressing human 5-HT₆ receptors | Measures the displacement of the radioligand from the receptor by the test compound. |
| D₃ Receptor | [³H]-Spiperone or [³H]-7-OH-DPAT | CHO or HEK-293 cells expressing human D₃ receptors | Measures the displacement of the radioligand from the receptor by the test compound. |
General Procedure:
-
Incubate cell membranes expressing the target receptor with a fixed concentration of the radioligand and varying concentrations of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the Ki (inhibitory constant) from the IC₅₀ value.
Other Potential Mechanisms and Future Directions
The versatility of the pyrrolidine scaffold opens up a wide array of other potential mechanisms of action that warrant investigation.[1] These include, but are not limited to:
-
Enzyme Inhibition: Pyrrolidine derivatives have been shown to inhibit various enzymes, including dipeptidyl peptidase-IV (DPP-4) and histone deacetylases (HDACs).[3][6]
-
Antimicrobial Activity: The pyrrolidine ring is a common feature in many antibacterial and antifungal agents.[7][8]
-
Ion Channel Modulation: Certain pyrrolidine-containing compounds can modulate the activity of ion channels.
A systematic screening of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride against a panel of receptors, enzymes, and ion channels would be a prudent next step to comprehensively map its pharmacological profile.
Workflow for Elucidating the Mechanism of Action:
Caption: A systematic workflow for mechanism of action elucidation.
Conclusion
While the precise mechanism of action of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride remains an open area of investigation, its chemical structure provides a strong rationale for exploring its potential as a modulator of key biological pathways, particularly in inflammation and neurotransmission. The putative mechanisms outlined in this guide, based on the activities of structurally related compounds, offer a solid foundation for future research. A systematic and multi-faceted approach, combining in vitro binding and functional assays with in vivo studies, will be crucial in unlocking the full therapeutic potential of this promising molecule. The insights gained from such investigations will not only clarify the pharmacological profile of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride but also contribute to the broader understanding of the structure-activity relationships of pyrrolidine-containing compounds.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. Available at: [Link]
-
PubChem. (n.d.). 2-(Pyrrolidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from: [Link]
-
Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. Available at: [Link]
-
Khan, I., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Expert Opinion on Therapeutic Patents, 32(12), 1435-1453. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249911. Available at: [Link]
-
Yuan, X., et al. (2023). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. ACS Pharmacology & Translational Science, 6(8), 1275–1287. Available at: [Link]
-
PubChem. (n.d.). 2-(Pyrrolidin-1-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from: [Link]
- UCB S.A. (2004). U.S. Patent No. 6,784,197 B2. U.S. Patent and Trademark Office.
-
PubChem. (n.d.). 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]
-
Gatiatulin, A. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]
-
Chemchart. (n.d.). 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Retrieved from: [Link]
- Fratmann S.A. (1974). U.S. Patent No. 3,849,442. U.S. Patent and Trademark Office.
- Merck Sharp & Dohme Corp. (2012). U.S. Patent No. 8,247,415 B2. U.S. Patent and Trademark Office.
-
Kananovich, D. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8503. Available at: [Link]
-
Szałek, A., et al. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Molecules, 28(3), 986. Available at: [Link]
Sources
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Purity analysis of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
<Purity Analysis of 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride: An In-depth Technical Guide >
This technical guide provides a comprehensive framework for the purity analysis of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring robust and reliable results. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for chromatographic, titrimetric, and spectroscopic techniques, alongside guidelines for method validation in accordance with international standards.
Introduction: The Critical Role of Purity Analysis
The chemical purity of any compound intended for pharmaceutical use is a non-negotiable parameter that directly impacts its safety, efficacy, and stability. For 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, a molecule possessing two basic nitrogen centers and an aromatic ring, a multi-faceted analytical approach is required to identify and quantify potential impurities. These can arise from the synthetic route, degradation, or storage and may include starting materials, by-products, and residual solvents. This guide outlines a systematic approach to establishing a comprehensive purity profile.
Physicochemical Characterization and Impurity Profiling
A foundational understanding of the analyte's properties is paramount for method development.
Table 1: Physicochemical Properties of 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
| Property | Value |
| Molecular Formula | C11H16N2 · 2HCl |
| Molecular Weight | 249.18 g/mol |
| Appearance | Solid |
| Key Functional Groups | Aromatic amine, Tertiary amine, Dihydrochloride salt |
The synthesis of aromatic amines often involves multi-step reactions where incomplete reactions or side reactions can lead to a range of impurities.[1] For instance, the synthesis of pyrrolidine derivatives can be complex, potentially leaving behind unreacted starting materials or forming related substances.[2][3][4][5][6]
Potential Impurity Classes:
-
Process-Related Impurities: Unreacted starting materials (e.g., 2-nitrobenzylamine, 1,4-dibromobutane), intermediates, and reagents.
-
By-products: Isomeric species, products of over-alkylation, or oligomers.
-
Degradants: Arising from exposure to light, heat, or oxidative conditions.
-
Residual Solvents: Organic volatiles used during synthesis and purification.
Core Analytical Methodologies
A combination of orthogonal analytical techniques is essential for a complete purity assessment.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the workhorse for separating and quantifying non-volatile organic impurities in pharmaceutical compounds. A reversed-phase method is typically the most effective approach.
Expertise & Experience: The choice of a reversed-phase C18 column is based on the principle of hydrophobic interaction. The nonpolar stationary phase retains the aromatic ring of the analyte, while a polar mobile phase elutes the components. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile or methanol), is crucial. This ensures that polar impurities are eluted early, while the main analyte and more nonpolar impurities are resolved and eluted within a reasonable analysis time. The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase is critical for protonating the amine functional groups, which minimizes peak tailing and improves chromatographic peak shape.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Workflow for HPLC Analysis
Caption: General workflow for HPLC purity analysis.
Headspace Gas Chromatography (GC) for Residual Solvents
Residual solvents are ubiquitous in pharmaceutical manufacturing and must be controlled within strict limits defined by pharmacopeias.[7][8][9] Headspace GC is the standard technique for this analysis.[10][11]
Trustworthiness: This method relies on the partitioning of volatile solvents between the sample matrix and the headspace of a sealed vial at a controlled temperature. An aliquot of the headspace is then injected into the GC. This technique is highly reliable as it avoids the injection of non-volatile matrix components that could contaminate the GC system. The use of a Flame Ionization Detector (FID) provides a robust and linear response for a wide range of organic solvents. The methodology is well-established in pharmacopeias such as the United States Pharmacopeia (USP) <467>.[7][8]
Experimental Protocol: Headspace GC-FID
-
Instrumentation: GC with a headspace autosampler and an FID.
-
Column: G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program: Isothermal at 40°C for 20 minutes, then ramp at 10°C/min to 240°C and hold for 20 minutes.
-
Injector Temperature: 140°C.
-
Detector Temperature: 250°C.
-
Headspace Parameters: Vial equilibration at 80°C for 60 minutes.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
Acid-Base Titration for Assay Determination
The presence of two basic nitrogen atoms and the dihydrochloride salt form makes acid-base titration a suitable method for determining the overall assay of the compound.
Authoritative Grounding: Non-aqueous titrations are often preferred for amine hydrochlorides.[12][13] The use of a non-aqueous solvent like glacial acetic acid enhances the basicity of the amines, providing a sharper endpoint. The titration is performed with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid. The endpoint can be determined potentiometrically or with a visual indicator.
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Instrumentation: Automatic titrator with a suitable electrode system (e.g., glass and reference electrodes).
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized.
-
Solvent: Glacial acetic acid.
-
Procedure: a. Accurately weigh the sample and dissolve in glacial acetic acid. b. Titrate with 0.1 N perchloric acid, recording the potential (mV) as a function of titrant volume. c. Determine the endpoint from the inflection point of the titration curve.
Structural Confirmation and Identification of Unknowns
While the core methods quantify purity, spectroscopic techniques are indispensable for structural verification and the identification of unknown impurities.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for each separated peak, which is crucial for identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the main component and can also be used to identify and quantify impurities if their signals are resolved from the main component.
Method Validation
Any analytical method used for quality control must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]
Table 2: Key Validation Parameters for the HPLC Purity Method
| Parameter | Objective |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradants. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. |
| Accuracy | To determine the closeness of the measured value to the true value. |
| Precision | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | To evaluate the method's performance under small, deliberate variations in method parameters. |
Logical Relationship of Analytical Procedures
Caption: Interconnectivity of analytical methods for a comprehensive purity assessment.
Conclusion
The purity analysis of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is a comprehensive endeavor that requires the strategic application of multiple analytical techniques. By integrating robust chromatographic separations, accurate titrimetric assays, and powerful spectroscopic identification methods, a complete and reliable purity profile can be established. Adherence to rigorous validation protocols ensures the integrity of the data, which is fundamental for advancing chemical entities through the drug development pipeline.
References
- ChemChart. 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8).
- Sigma-Aldrich. 2-(Pyrrolidin-1-ylmethyl)aniline DiscoveryCPR 55727-59-8.
- ChemicalBook. 2-PYRROLIDIN-1-YLMETHYL-ANILINE DIHYDROCHLORIDE CAS 50591-59-8.
- ChemScene. 1049761-69-4 | 2-(Pyrrolidin-1-yl)aniline hydrochloride.
- PubChem. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501.
- PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.
- Green Chemistry (RSC Publishing).
- Osaka University Knowledge Archive (OUKA). Pyrrolidine synthesis via ring contraction of pyridines.
- Google Patents.
- Beilstein Journals. Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus.
- USP-NF. (467) RESIDUAL SOLVENTS.
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- AOCS.
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An In-Depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride: Structure, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-1-ylmethyl)aniline is a molecule of significant interest within contemporary medicinal chemistry and drug discovery. Its structural architecture, featuring a flexible pyrrolidine ring linked to an aniline moiety via a methylene bridge, presents a versatile scaffold for the development of novel therapeutic agents. The pyrrolidine nucleus is a cornerstone in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into a molecular design[1]. This guide provides a comprehensive technical overview of the dihydrochloride salt of 2-(Pyrrolidin-1-ylmethyl)aniline, focusing on its precise chemical representation using SMILES notation, a detailed synthesis protocol, and an exploration of its relevance in modern pharmacology, particularly in the context of closely related bioactive molecules.
Decoding the Molecular Structure: SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) is a crucial tool for computational chemistry and cheminformatics, offering a linear text-based representation of a chemical structure. Understanding the SMILES notation is fundamental for database searching, computational modeling, and clear, unambiguous communication of molecular identity.
2-(Pyrrolidin-1-ylmethyl)aniline (Parent Compound)
The canonical SMILES for the free base, 2-(pyrrolidin-1-ylmethyl)aniline, is C1CCN(C1)CC2=CC=CC=C2N [2].
A systematic breakdown of this string reveals the connectivity of the atoms:
-
C1CCN(C1) : This segment describes the pyrrolidine ring.
-
C1: An aliphatic carbon atom that is designated as the starting point of a ring, indicated by the number 1.
-
CC: Two consecutive aliphatic carbon atoms.
-
N: A nitrogen atom.
-
(C1): The nitrogen is bonded to the carbon atom labeled 1, thus closing the five-membered ring.
-
-
C : An aliphatic carbon (the methylene bridge).
-
C2=CC=CC=C2 : This represents the benzene ring.
-
C2: A carbon atom that is part of a ring, labeled 2.
-
=C: A double bond to the next carbon.
-
C=C: Alternating single and double bonds characteristic of an aromatic system.
-
=C2: The final carbon is double-bonded to the carbon labeled 2, closing the aromatic ring.
-
-
N : A nitrogen atom, representing the amino group of the aniline.
2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
To represent the dihydrochloride salt, the SMILES notation is modified to include the ionic components. Each chloride ion is represented by "Cl", separated by a dot (.) from the parent molecule and from each other. This signifies that the components are not covalently bonded but are associated as a salt.
The SMILES notation for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is therefore: C1CCN(C1)CC2=CC=CC=C2N.Cl.Cl
This notation accurately conveys that two equivalents of hydrochloric acid have formed a salt with the basic nitrogen centers of the parent molecule—the aniline's primary amine and the pyrrolidine's tertiary amine.
Physicochemical Properties
The conversion of the free base to its dihydrochloride salt significantly alters its physicochemical properties, most notably its solubility and stability. While experimental data for this specific salt is not widely published, the following table outlines the properties of the parent compound and the expected characteristics of the dihydrochloride salt.
| Property | 2-(Pyrrolidin-1-ylmethyl)aniline (Parent) | 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride (Expected) |
| Molecular Formula | C₁₁H₁₆N₂[2] | C₁₁H₁₈Cl₂N₂ |
| Molecular Weight | 176.26 g/mol [2] | 249.18 g/mol |
| Appearance | Likely an oil or low-melting solid | Crystalline solid |
| Boiling Point | ~278-303 °C (Predicted)[2] | Decomposes at high temperatures |
| Melting Point | ~85 °C (Predicted)[2] | Significantly higher than the free base |
| Water Solubility | Moderately soluble (Predicted: 28,240 mg/L)[2] | High |
| pKa | Two basic centers (aniline and pyrrolidine) | Acidic due to the protonated amines |
The increased water solubility of the dihydrochloride salt is a critical attribute for pharmaceutical development, facilitating formulation and in vivo administration.
Synthesis and Experimental Protocol
The synthesis of 2-(pyrrolidin-1-ylmethyl)aniline dihydrochloride can be achieved through a multi-step process. A common and reliable approach involves the reductive amination of 2-nitrobenzaldehyde with pyrrolidine, followed by the reduction of the nitro group to an amine, and subsequent salt formation.
Synthetic Pathway Overview
Caption: Synthetic workflow for 2-(pyrrolidin-1-ylmethyl)aniline dihydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2-Nitrobenzyl)pyrrolidine (Reductive Amination)
-
Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add pyrrolidine (1.1 eq).
-
Addition of Reducing Agent: Stir the mixture for 20-30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-(2-nitrobenzyl)pyrrolidine.
Step 2: Synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline (Nitro Group Reduction)
-
Reaction Setup: Dissolve 1-(2-nitrobenzyl)pyrrolidine (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 2-(pyrrolidin-1-ylmethyl)aniline.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the crude 2-(pyrrolidin-1-ylmethyl)aniline in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification: To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. An excess of the acid (at least 2.2 equivalents) should be used to ensure the formation of the dihydrochloride salt.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.
Biological and Pharmacological Context
While specific biological activity data for 2-(pyrrolidin-1-ylmethyl)aniline is not extensively documented in publicly available literature, the core scaffold is present in molecules with significant therapeutic potential. Notably, structurally related compounds have been identified as potent inhibitors of the ST2 (Interleukin-1 receptor-like 1) protein[3][4].
Relevance as ST2 Inhibitors
The ST2 receptor, a member of the interleukin-1 receptor family, and its ligand IL-33, play a critical role in the regulation of the immune system. The ST2/IL-33 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as in conditions like graft-versus-host disease (GVHD) following hematopoietic cell transplantation[4][5].
-
Mechanism of Action: Overactivation of the ST2/IL-33 axis can lead to an excessive inflammatory response. Small molecule inhibitors that block the interaction between ST2 and IL-33 can modulate this response, offering a promising therapeutic strategy.
-
Structural Analogs: Research has demonstrated that compounds featuring a pyrrolidine-methyl-pyrrole or similar aromatic core can effectively inhibit ST2 signaling[3][4]. These inhibitors have been shown to suppress the proliferation of pro-inflammatory T-cells and reduce tissue damage in preclinical models of GVHD[5].
The structural similarity of 2-(pyrrolidin-1-ylmethyl)aniline to these active ST2 inhibitors suggests that it could serve as a valuable lead compound or a building block for the development of new modulators of this important immunological pathway.
Conclusion
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is a compound with considerable potential in the field of medicinal chemistry. Its structure, precisely defined by the SMILES notation C1CCN(C1)CC2=CC=CC=C2N.Cl.Cl , combines the advantageous properties of the pyrrolidine ring with the versatile chemistry of the aniline moiety. The synthetic route to this compound is accessible through standard organic chemistry transformations, and its dihydrochloride salt form ensures enhanced solubility, a key factor for its use in biological and pharmaceutical research. The established bioactivity of closely related analogs as ST2 inhibitors provides a strong rationale for further investigation of this compound and its derivatives as potential therapeutics for a range of inflammatory and immune-mediated diseases.
References
-
PubChemLite. 2-(pyrrolidin-1-yl)aniline (C10H14N2). Available from: [Link]
-
Chemchart. 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Available from: [Link]
-
PubChem. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Available from: [Link]
-
Green Chemistry (RSC Publishing). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Available from: [Link]
- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
-
National Institutes of Health (NIH). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Available from: [Link]
-
ACS Pharmacology & Translational Science. Prophylactic Mitigation of Acute Graft versus Host Disease by Novel 2-(Pyrrolidin-1-ylmethyl)pyrrole-Based Stimulation-2 (ST2) Inhibitors. Available from: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. Available from: [Link]
-
ResearchGate. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation | Request PDF. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-1-ylmethyl)aniline is a versatile substituted aniline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a primary aromatic amine and a pyrrolidine ring connected by a methylene bridge, makes it a key intermediate for the synthesis of a wide range of biologically active compounds. The dihydrochloride salt form is often preferred for its improved stability and solubility in aqueous media, facilitating its use in various applications.
This technical guide provides a comprehensive overview of a reliable and scalable synthesis pathway for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. The chosen methodology emphasizes efficiency, selectivity, and the use of readily available reagents, making it suitable for both academic research and industrial drug development settings. This document will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization of the final product.
Strategic Approach to Synthesis
The most direct and efficient route to 2-(Pyrrolidin-1-ylmethyl)aniline is through the reductive amination of 2-aminobenzaldehyde with pyrrolidine. This one-pot reaction forms the crucial carbon-nitrogen bond and simultaneously reduces the intermediate imine to the desired secondary amine. The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction.
This pathway is advantageous due to its high atom economy, generally good yields, and the commercial availability of the starting materials. Alternative routes, such as the alkylation of 2-aminobenzylamine, are often less efficient and may lead to side products.
Synthesis Pathway Overview
The overall synthesis can be conceptually divided into three main stages:
-
Preparation of the Starting Material: Synthesis of 2-aminobenzaldehyde.
-
Core Synthesis: Reductive amination of 2-aminobenzaldehyde with pyrrolidine to yield 2-(Pyrrolidin-1-ylmethyl)aniline.
-
Salt Formation: Conversion of the free base to 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride.
Figure 1: Overall synthesis pathway for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride.
Stage 1: Preparation of 2-Aminobenzaldehyde
While 2-aminobenzaldehyde is commercially available, it can also be readily synthesized in the laboratory, most commonly by the reduction of 2-nitrobenzaldehyde. This transformation is a standard procedure in organic synthesis.
Reaction Mechanism: The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and effective method involves the use of iron powder in the presence of an acid, such as hydrochloric acid.[1] The iron is oxidized while the nitro group is reduced.
Experimental Protocol: Synthesis of 2-Aminobenzaldehyde
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzaldehyde (1.0 eq) and ethanol.
-
Stir the mixture to form a solution or a fine suspension.
-
Carefully add iron powder (3.0 eq) to the mixture.
-
Slowly add a solution of concentrated hydrochloric acid in water. An exothermic reaction should be observed.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobenzaldehyde, which can be purified by column chromatography or used directly in the next step if of sufficient purity.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2-Nitrobenzaldehyde | 151.12 | 1 | 1.0 |
| Iron Powder | 55.85 | 3 | 3.0 |
| Hydrochloric Acid (conc.) | 36.46 | - | catalytic |
| Ethanol | 46.07 | - | solvent |
Table 1: Reagents for the synthesis of 2-aminobenzaldehyde.
Stage 2: Synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline
This stage constitutes the core of the synthesis, where the pyrrolidine moiety is introduced via a reductive amination reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mild nature and high selectivity for iminium ions over carbonyls.[2][3] This selectivity prevents the side reaction of 2-aminobenzaldehyde reduction.
Reaction Mechanism: The reaction proceeds through the initial formation of an iminium ion from the condensation of the aldehyde group of 2-aminobenzaldehyde and the secondary amine of pyrrolidine. The sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired tertiary amine product.
Figure 2: Reductive amination of 2-aminobenzaldehyde with pyrrolidine.
Experimental Protocol: Reductive Amination
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzaldehyde (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]
-
Add pyrrolidine (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in the same solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture. The reaction is typically exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE or THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-(Pyrrolidin-1-ylmethyl)aniline as a free base.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2-Aminobenzaldehyde | 121.14 | 1 | 1.0 |
| Pyrrolidine | 71.12 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 1.5 |
| 1,2-Dichloroethane | 98.96 | - | solvent |
Table 2: Reagents for the reductive amination step.
Stage 3: Formation of the Dihydrochloride Salt
For ease of handling, storage, and application in biological systems, the free base is often converted to its dihydrochloride salt. This is achieved by treating the free base with two equivalents of hydrochloric acid.
Experimental Protocol: Dihydrochloride Salt Formation
-
Dissolve the purified 2-(Pyrrolidin-1-ylmethyl)aniline free base in a suitable solvent, such as diethyl ether or a mixture of methanol and diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2.0 M, 2.0 eq) or bubble hydrogen chloride gas through the solution.
-
A precipitate of the dihydrochloride salt should form.
-
Stir the suspension in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride as a stable, crystalline solid.
Characterization of the Final Product
The identity and purity of the synthesized 2-(Pyrrolidin-1-ylmethyl)aniline and its dihydrochloride salt should be confirmed by standard analytical techniques.
Predicted Mass Spectrometry Data:
-
2-(Pyrrolidin-1-ylmethyl)aniline (Free Base):
-
Molecular Formula: C₁₁H₁₆N₂
-
Monoisotopic Mass: 176.13 g/mol
-
Expected [M+H]⁺: 177.14[4]
-
Expected ¹H NMR (CDCl₃, 400 MHz) for 2-(Pyrrolidin-1-ylmethyl)aniline:
-
δ 7.10-7.20 (m, 2H, Ar-H)
-
δ 6.65-6.75 (m, 2H, Ar-H)
-
δ 4.0 (br s, 2H, -NH₂)
-
δ 3.70 (s, 2H, Ar-CH₂-N)
-
δ 2.50-2.60 (m, 4H, -N-(CH₂)₂)
-
δ 1.75-1.85 (m, 4H, -(CH₂)₂)
Expected ¹³C NMR (CDCl₃, 100 MHz) for 2-(Pyrrolidin-1-ylmethyl)aniline:
-
δ 146.0 (Ar-C-NH₂)
-
δ 130.0, 128.5 (Ar-CH)
-
δ 122.0 (Ar-C-CH₂)
-
δ 118.0, 116.0 (Ar-CH)
-
δ 58.0 (Ar-CH₂)
-
δ 54.0 (-N-(CH₂)₂)
-
δ 23.5 (-(CH₂)₂)
Upon formation of the dihydrochloride salt, significant downfield shifts of the protons adjacent to the nitrogen atoms are expected in the ¹H NMR spectrum due to protonation.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
2-Nitrobenzaldehyde: Harmful if swallowed. May cause skin and eye irritation.
-
Iron Powder: Flammable solid.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[5]
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and eye irritation.
-
1,2-Dichloroethane: Flammable liquid and vapor. Carcinogen. Toxic if swallowed, in contact with skin, or if inhaled.
Consult the Safety Data Sheet (SDS) for each reagent before use for detailed safety information.
Conclusion
The synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride via the reductive amination of 2-aminobenzaldehyde with pyrrolidine is a robust and efficient method. This guide provides a detailed, step-by-step protocol, along with the underlying chemical principles, to enable researchers to successfully synthesize this valuable building block. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and operational simplicity. Proper analytical characterization is crucial to confirm the identity and purity of the final product. By following the outlined procedures and adhering to strict safety protocols, this synthesis can be reliably performed in a laboratory setting.
References
Sources
Methodological & Application
Application Note: 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride in Medicinal Chemistry
Executive Summary
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (CAS: 55727-59-8 for free base) is a high-value bidentate building block in medicinal chemistry. Structurally, it consists of a primary aniline positioned ortho to a benzylic pyrrolidine moiety. This specific geometry serves two critical functions in drug design:
-
Pharmacokinetic Optimization: The pyrrolidine ring (pKa ~9.5) ensures high aqueous solubility at physiological pH via protonation, addressing the "solubility wall" often encountered with lipophilic aromatic cores.
-
Receptor Interaction: The protonated pyrrolidine nitrogen acts as a robust hydrogen bond donor/cationic center, ideal for forming salt bridges with aspartate or glutamate residues in GPCR binding pockets (e.g., Dopamine, Histamine) or the solvent-exposed regions of Kinase domains.
This guide provides validated protocols for handling, free-basing, and incorporating this scaffold into bioactive small molecules, specifically focusing on amide coupling and urea formation.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride |
| Structure | Aniline ring with ortho-CH₂-N(Pyrrolidine) |
| Formula | C₁₁H₁₆N₂[1] · 2HCl |
| MW | 176.26 (Free Base) / ~249.18 (Dihydrochloride) |
| Appearance | Off-white to beige hygroscopic solid |
| Solubility | High in Water, MeOH, DMSO; Low in Et₂O, Hexanes |
| Acidity (pKa) | ~4.0 (Aniline NH₃⁺), ~9.5 (Pyrrolidine NH⁺) |
Storage & Stability: The dihydrochloride salt is hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; generate in situ or use immediately.
Application 1: The "Solubility Tail" Installation
Context: Many lead compounds fail due to poor solubility. Attaching this scaffold converts a lipophilic core into a water-soluble drug candidate without significantly altering the core's binding mode.
Protocol A: Controlled Free-Basing
Rationale: The commercial dihydrochloride salt is non-nucleophilic. To participate in acylation or metal-catalyzed coupling, the aniline nitrogen must be deprotonated. However, the pyrrolidine nitrogen is highly basic and will scavenge protons.
Reagents:
-
Starting Material: 2-(Pyrrolidin-1-ylmethyl)aniline[2] · 2HCl (1.0 eq)
-
Base: Saturated NaHCO₃ (aq) or 1N NaOH (careful pH control)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of water. The pH will be acidic (~pH 2-3).
-
Neutralization: Slowly add sat. NaHCO₃ while stirring until pH reaches ~10. Note: Using NaOH is faster but risks hydrolyzing sensitive groups if present; carbonate is gentler.
-
Extraction: Extract the aqueous layer 3x with DCM. The free base will partition into the organic layer.
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Concentration: Evaporate solvent in vacuo at <40°C.
-
Checkpoint: The product should be a pale yellow oil. If it turns dark brown, oxidation has occurred. Use immediately.
-
Application 2: Synthesis of GPCR Ligands (Urea/Amide Coupling)
Context: This scaffold is structurally homologous to the side chains of various antipsychotics and antihistamines. The aniline nitrogen is derivatized to link to a heteroaromatic core.
Protocol B: Nucleophilic Acylation (Amide Formation)
Mechanism: The primary aniline attacks an acid chloride or activated ester. The benzylic pyrrolidine remains unreactive due to steric bulk and its tertiary nature, provided the pH is controlled.
Workflow Diagram (Graphviz):
Figure 1: Critical workflow for converting the stable salt precursor into a bioactive ligand.
Experimental Procedure:
-
Preparation: Dissolve the freshly prepared free base (1.0 mmol) in anhydrous THF (5 mL).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 mmol).
-
Expert Tip: Do not use excess strong base; the pyrrolidine acts as an internal proton sponge, but DIPEA ensures the equilibrium favors the neutral aniline.
-
-
Acylation: Cool to 0°C. Dropwise add the desired Acid Chloride (1.0 mmol) dissolved in THF.
-
Monitoring: Warm to RT and stir for 2-4 hours. Monitor by LC-MS.
-
Expected Mass: M+1 peak should correspond to Core_MW + 175.
-
-
Workup: Quench with water. Extract with EtOAc. Wash with brine.
-
Purification Note: Since the product contains a basic pyrrolidine, purification by Flash Chromatography usually requires an amine-modifier (e.g., 1% Triethylamine or NH₄OH) in the eluent (DCM/MeOH) to prevent streaking on silica.
-
Application 3: Kinase Inhibitor Design (Urea Linkage)
Context: Many kinase inhibitors (e.g., Sorafenib analogues) utilize a urea linkage. The 2-(pyrrolidin-1-ylmethyl)aniline moiety mimics the "solvent tail" seen in Type II inhibitors, where the pyrrolidine protrudes into the solvent channel.
Protocol C: Reaction with Isocyanates
-
Setup: Dissolve free base (1.0 mmol) in anhydrous Toluene or DCM.
-
Addition: Add the aryl isocyanate (1.0 mmol) at Room Temperature.
-
Catalysis: If reaction is sluggish, add 1-2 drops of TEA or heat to 60°C.
-
Precipitation: Often, the urea product precipitates out of non-polar solvents (Toluene/Hexane) due to the polarity of the urea bond, simplifying isolation.
-
Filtration: Filter the solid and wash with cold ether.
Structural Mechanism & Rationale
The "Ortho-Effect" in this molecule is subtle but powerful.
Figure 2: Mechanistic role of the scaffold in drug-target interactions. The aniline anchors the molecule, while the pyrrolidine engages in long-range electrostatic interactions.
References
-
PubChem Compound Summary. "2-(Pyrrolidin-1-ylmethyl)aniline." National Center for Biotechnology Information. Accessed Oct 2023. Link
-
Guazzelli, L., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2020.[3] Link (Contextual grounding on pyrrolidine utility).
-
BenchChem Application Notes. "Application of heterocyclic amines in Medicinal Chemistry." BenchChem, 2025. Link (General handling of benzylamine scaffolds).
-
Sigma-Aldrich Product Sheet. "2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride." Merck KGaA. Link (Physical properties verification).
Sources
- 1. 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 2-(Pyrrolidin-1-ylmethyl)aniline | C11H16N2 | CID 264311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]
Application Note: In Vitro Profiling & Fragment Screening of 2-(Pyrrolidin-1-ylmethyl)aniline 2HCl
[1]
Compound ID: 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride CAS: 50591-59-8 (Free base: 55727-59-8) Molecular Weight: 249.18 g/mol (dihydrochloride salt) Primary Application: Fragment-Based Drug Discovery (FBDD), GPCR Ligand Synthesis, and Selectivity Profiling.[1]
Introduction & Mechanism of Utility
2-(Pyrrolidin-1-ylmethyl)aniline is a bifunctional pharmacophore containing a primary aromatic amine (aniline) and a tertiary aliphatic amine (pyrrolidine).[1]
-
Pharmacological Relevance: The pyrrolidine moiety often acts as a cationic "head group" at physiological pH, interacting with conserved Aspartate residues in aminergic GPCR binding pockets (e.g., Histamine, Dopamine, Opioid receptors).[1] The aniline group facilitates
- stacking and serves as a reactive handle for library expansion.[1] -
Therapeutic Areas: Neurological disorders, Allergy (H1 antagonism), and Dysmenorrhea (V1a antagonism).[1]
Structural Utility Diagram
The following diagram illustrates the compound's role as a scaffold for bioactive ligands.[1]
Figure 1: The central role of the 2-aminobenzyl-pyrrolidine scaffold in GPCR ligand design.
Material Preparation & Handling
The dihydrochloride salt form (2HCl) improves stability but significantly alters pH in unbuffered solutions.[1]
Stock Solution Protocol
Objective: Prepare a stable 50 mM stock solution for in vitro assays.
Protocol: Surface Plasmon Resonance (SPR) Fragment Screening
This protocol determines if the scaffold binds to a target protein (e.g., a purified GPCR or Enzyme) with low-to-moderate affinity (
Experimental Setup
| Parameter | Specification |
| Instrument | Biacore 8K or similar SPR system |
| Sensor Chip | CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins) |
| Running Buffer | HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1]4) |
| Flow Rate | 30 |
| Temperature | 25°C |
Step-by-Step Workflow
-
Immobilization: Immobilize the target protein (Ligand) onto the sensor chip to a level of ~2000-4000 RU (high density is needed for small fragments).[1]
-
Sample Preparation:
-
Dilute the 50 mM DMSO stock into Running Buffer to generate a concentration series: 0, 10, 50, 100, 250, 500
M. -
DMSO Matching: Ensure all samples and the running buffer have the exact same DMSO concentration (e.g., 1% or 2%) to avoid bulk refractive index errors.[1]
-
-
Injection Cycle:
-
Data Analysis:
Protocol: In-Plate "Click" Derivatization (Library Synthesis)
Since the aniline group is reactive, this compound is ideal for in situ library generation to probe binding pockets dynamically.[1]
Objective: React 2-(Pyrrolidin-1-ylmethyl)aniline with a panel of aldehydes to form Schiff bases (or reduced amines) directly in the assay plate, testing for enhanced biological activity.
Workflow Diagram
Figure 2: Workflow for rapid derivatization and screening.
Method
-
Plate Setup: Use a 96-well polypropylene plate.
-
Reaction Mix:
-
Reduction (Optional but Recommended):
-
Add 10
L of Sodium Cyanoborohydride (NaBH CN, 30 mM in EtOH). -
Incubate overnight.
-
-
Screening: Dilute the reaction mixture 1:1000 into assay buffer and transfer to a cell-based assay plate (e.g., H1 receptor Calcium Flux assay) to identify "hits" that are more potent than the parent scaffold.[1]
Cytotoxicity Profiling (Safety Control)
Before assuming specific receptor activity, ensure the scaffold is not non-specifically toxic.[1]
References
-
PubChem. (2024).[1][2] Compound Summary: 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride.[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1]
-
Google Patents. (2003).[1] Triazole derivatives as vasopressin antagonists (Patent NL1027833C2).[1] Retrieved from
-
Guazzelli, L., et al. (2019).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules, 24(15). (Contextual grounding for pyrrolidine scaffolds). Retrieved from [Link]
Sources
- 1. NL1027833C2 - Compounds useful in therapy. - Google Patents [patents.google.com]
- 2. 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride | C11H18Cl2N2 | CID 53407662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 50591-59-8 | 2-PYRROLIDIN-1-YLMETHYL-ANILINE DIHYDROCHLORIDE | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Troubleshooting & Optimization
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride stability issues in solution
[1]
Welcome to the Advanced Technical Support Hub. This guide addresses the stability, solubility, and handling of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (CAS: 55727-59-8 [free base ref]).[1] As a bifunctional building block containing both an electron-rich aniline and a basic pyrrolidine, this compound presents unique challenges regarding oxidative degradation and pH-dependent solubility.[1]
Part 1: Critical Solubility & Solution Dynamics
The "Dissolution Paradox"
Users often report that the dihydrochloride salt dissolves readily in water but precipitates or "oils out" when added to physiological buffers (PBS, pH 7.4).[1] This is a classic manifestation of pKa-dependent speciation.[1]
The Science:
-
Aniline Nitrogen (
): pKa 4.[1]6. At pH 7.4, this is neutral (hydrophobic).[1] -
Pyrrolidine Nitrogen (
): pKa 11.[1]3. At pH 7.4, this is protonated (cationic).[1] -
The Conflict: While the pyrrolidinium cation aids solubility, the neutral aniline moiety increases lipophilicity.[1] In high-salt buffers (like 10X PBS), the "common ion effect" (Cl⁻) combined with the hydrophobic aniline ring can force the semi-salt out of solution.[1]
Troubleshooting Guide: Getting it into Solution
| Symptom | Probable Cause | Corrective Action |
| Precipitation in PBS | pH > 5.0 causes aniline deprotonation; Ionic strength reduces solubility.[1] | Protocol A: Dissolve in pure water or 0.1 M HCl first (Stock), then dilute into buffer. |
| Oily droplets at bottom | "Oiling out" of the free base at high concentrations. | Sonication will not work. Add DMSO (up to 5-10%) as a co-solvent before adding buffer.[1] |
| Acidic Stock Solution | The 2HCl salt releases 2 equivalents of H⁺. | Do not add directly to cell culture.[1] Neutralize with equimolar NaOH or use a high-capacity buffer (e.g., HEPES).[1] |
Visual Workflow: Solubility Decision Tree
Figure 1: Decision matrix for solubilization based on concentration and target application to prevent 'oiling out'.
Part 2: Oxidative Stability (The "Browning" Effect)[1]
Mechanism of Degradation
The most common complaint is the solution turning pink, brown, or black over time.[1] Cause: Auto-oxidation of the electron-rich aniline ring.[1]
-
Radical Formation: Light or trace metals catalyze the formation of an anilinyl radical.[1]
-
Dimerization: Two radicals couple to form azo-linkages or phenazine-like structures.[1]
-
Ortho-Effect: The ortho-pyrrolidinylmethyl group provides steric bulk but also potential for intramolecular hydrogen bonding, which can stabilize certain oxidation intermediates, accelerating color change compared to unsubstituted aniline.[1]
Stability FAQ
Q: My stock solution turned light pink after 2 days at 4°C. Is it usable?
-
A: Use with Caution. The color indicates the formation of trace quinoid or azo impurities (
).[1] For precise measurements or cell assays, discard. For rough synthetic work, it may be acceptable.[1]
Q: Can I use water as a solvent for long-term storage?
-
A: Yes, but only if acidified. The 2HCl salt in water (pH ~1-2) is relatively stable because the protonated aniline ammonium species (
) is electron-poor and resistant to oxidation.[1] Oxidation happens rapidly at neutral/basic pH where the free amine ( ) exists.[1]
Visual Workflow: Oxidative Degradation Pathway
Figure 2: The oxidative cascade.[1] Note that stability is maximized in the salt form (green) and compromised in the free base form (yellow).[1]
Part 3: Recommended Experimental Protocols
Protocol A: Preparation of a Stable 50 mM Stock Solution
Use this for long-term storage (up to 3 months).
-
Weighing: Weigh the dihydrochloride salt rapidly. The salt is hygroscopic ; prolonged exposure to air will result in water uptake, altering the effective molecular weight.[1]
-
Solvent: Use 0.1 M HCl or Anhydrous DMSO .
-
Degassing: Sparge the solvent with Argon or Nitrogen for 5 minutes before adding the solid.
-
Storage: Aliquot into light-tight (amber) vials. Store at -20°C .
Protocol B: Neutralization for Cell Culture
Use this immediately before application.[1]
-
Thaw the 50 mM stock (in 0.1 M HCl).
-
Prepare your culture medium (e.g., DMEM + 10% FBS).[1]
-
Do not add the stock directly to the cells.
-
Intermediate Step: Dilute the stock 1:10 into a high-capacity buffer (e.g., 100 mM HEPES, pH 7.5) to neutralize the acidity.[1]
-
Add this neutralized intermediate to the cell culture well.[1]
-
Reasoning: Direct addition of the acidic stock creates a localized "acid shock" zone that can kill cells before the medium buffers it.
-
References
Avoiding artifacts in 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride experiments
Welcome to the technical support center for 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments. My aim is to combine established chemical principles with practical, field-tested insights to help you anticipate and resolve challenges.
I. Troubleshooting Guide: Diagnosing and Resolving Experimental Artifacts
This section addresses specific issues that may arise during the handling and use of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, providing potential causes and actionable solutions.
Issue 1: Sample Discoloration (Yellow, Brown, or Dark Green)
-
Question: My initially off-white or light-colored solid/solution of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride has developed a yellow, brown, or even dark green tint. What is causing this, and how can I fix it?
-
Answer: This discoloration is a classic indicator of oxidation of the aniline moiety.[1][2] While the dihydrochloride salt form significantly enhances stability by protonating the anilino nitrogen and making it less susceptible to oxidation compared to the free base, gradual air oxidation can still occur over time, especially with exposure to light and atmospheric oxygen.[1][3][4][5] The colored impurities are typically complex, self-condensation products often referred to as aniline blacks, or simpler oxidized species like quinone-imine structures.[2][6]
-
Causality: The electron-donating nature of the amino group makes the aromatic ring highly susceptible to oxidation.[1] Even in the salt form, there can be a minute equilibrium concentration of the free base, which is readily oxidized. This process can be accelerated by the presence of trace metal ions.[1]
-
Solution Workflow:
-
Inert Atmosphere Handling: For all sensitive experiments, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]
-
Solvent Degassing: Use degassed solvents for preparing solutions. Solvents can be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Purification: If discoloration is significant, the material can be purified. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can remove colored impurities. For more stubborn impurities, column chromatography on silica gel may be necessary, though care must be taken to use deacidified silica to prevent streaking.
-
-
Issue 2: Unexpected Peaks in Chromatographic Analysis (LC-MS, GC-MS)
-
Question: I am observing unexpected peaks in my LC-MS or GC-MS analysis that are not related to my target molecule or known reagents. What could be the source of these artifacts?
-
Answer: Unexpected chromatographic peaks can arise from several sources, including synthetic byproducts, degradation products, or artifacts generated during the analytical process itself.
-
Potential Source 1: Synthetic Byproducts: The most probable synthetic route to 2-(Pyrrolidin-1-ylmethyl)aniline is a Mannich reaction involving aniline, formaldehyde, and pyrrolidine.[7][8][9][10] This reaction, while generally efficient, can produce side products. A common byproduct is the bis-substituted aniline, where two pyrrolidinomethyl groups are attached to the aniline ring. Another possibility is the formation of a dimer where two aniline units are bridged by a methylene group.
-
Potential Source 2: Degradation Products:
-
Cleavage of the Benzylic C-N Bond: The bond between the aniline ring and the methylene-pyrrolidine moiety is a benzylic C-N bond. This bond can be susceptible to cleavage under certain conditions (e.g., high temperature in a GC inlet, or in-source fragmentation in MS), leading to the detection of aniline and N-methylpyrrolidine fragments.[11][12][13][14]
-
Oxidation Products: As discussed in Issue 1, various oxidized forms of the parent compound may appear as separate peaks.
-
-
Potential Source 3: Mass Spectrometry Artifacts: In mass spectrometry, especially with electrospray ionization (ESI), the fragmentation pattern can sometimes be misinterpreted as impurities. For benzylic amines, a characteristic fragmentation is the loss of the amine moiety, leading to a stable benzylic or tropylium cation.[11][12][13] It is important to distinguish between true impurities and in-source fragments by analyzing the sample under different MS conditions (e.g., varying cone voltage).
-
Troubleshooting Steps:
-
Review Synthetic Route: If possible, review the certificate of analysis or synthetic route of the compound to anticipate potential byproducts.
-
Optimize Analytical Conditions: For GC-MS, try lowering the inlet temperature to minimize thermal degradation. For LC-MS, use a lower cone voltage to reduce in-source fragmentation.
-
High-Resolution MS: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unexpected peaks, which can help in their identification.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the significance of the "dihydrochloride" in the name, and how does it affect the compound's properties?
A1: The "dihydrochloride" indicates that the compound is a salt containing two equivalents of hydrogen chloride (HCl) for every one molecule of 2-(Pyrrolidin-1-ylmethyl)aniline. This compound has two basic nitrogen atoms: the primary amino group on the aniline ring and the tertiary amine of the pyrrolidine ring. Both of these can be protonated by a strong acid like HCl.
| Property | Free Base | Dihydrochloride Salt |
| Stability | Less stable, prone to rapid air oxidation.[5] | More stable, significantly reduced susceptibility to oxidation.[3][4] |
| Solubility | Generally soluble in organic solvents, sparingly soluble in water.[5] | Generally soluble in water and polar protic solvents, less soluble in nonpolar organic solvents.[3][5] |
| Handling | Often an oil or low-melting solid, can be hygroscopic. | Typically a crystalline solid, easier to handle and weigh accurately. |
| pH in Aqueous Solution | Basic | Acidic |
Q2: How should I store 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride to ensure its long-term stability?
A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, keeping it in a desiccator under an inert atmosphere is recommended to prevent moisture absorption and slow down potential oxidation.[15]
Q3: Can I convert the dihydrochloride salt back to the free base? If so, how?
A3: Yes, the free base can be liberated from its dihydrochloride salt by treatment with a suitable base.
-
Protocol for Free Base Conversion:
-
Dissolve the 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), while stirring until the solution becomes basic (check with pH paper).
-
The free base will likely separate as an oil or a solid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free base.
-
Q4: What are the key reactive sites on the molecule that I should be aware of in my experimental design?
A4: There are three primary reactive sites on this molecule:
-
The Primary Aromatic Amine (-NH₂): This group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. It also activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.[16][17]
-
The Pyrrolidine Nitrogen: This is a tertiary aliphatic amine and is also basic and nucleophilic. It can react with electrophiles, such as alkyl halides, to form a quaternary ammonium salt.
-
The Aromatic Ring: Activated by the amino group, the ring is susceptible to electrophilic aromatic substitution. However, under strongly acidic conditions, the protonated -NH₃⁺ group becomes a deactivating, meta-directing group.[16]
III. Experimental Protocols
Protocol 1: Recrystallization for Purification of Discolored 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
This protocol is designed to remove colored oxidation products.
-
Solvent Selection: Identify a suitable solvent system. A good starting point is a polar protic solvent in which the compound is soluble when hot and less soluble when cold (e.g., isopropanol, ethanol). A co-solvent system (e.g., ethanol/diethyl ether) may also be effective.
-
Dissolution: In a flask, add the discolored compound and the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal, and briefly heat the mixture.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.[15]
IV. References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved January 26, 2024, from [Link]
-
How Aniline prepared ? Properties & Oxidation Reactions of Aniline ? (2021, January 23). YouTube. Retrieved January 26, 2024, from [Link]
-
New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. (2021, June 15). PubMed. Retrieved January 26, 2024, from [Link]
-
Synthesis, Characterization and Application of Mannich Base. (n.d.). Galore International Journal of Applied Sciences and Humanities. Retrieved January 26, 2024, from [Link]
-
Simplified proposed aniline oxidation mechanism. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 26, 2024, from [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (n.d.). PubMed. Retrieved January 26, 2024, from [Link]
-
Difference between amino acid free base and its hydrochloride salt? (2018, August 14). ResearchGate. Retrieved January 26, 2024, from [Link]
-
(PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. (2016, March 9). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Non-catalytic condensation of aromatic aldehydes with aniline in high temperature water. (n.d.). Taylor & Francis Online. Retrieved January 26, 2024, from [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]
-
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (n.d.). ACS Publications. Retrieved January 26, 2024, from [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com. Retrieved January 26, 2024, from [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved January 26, 2024, from [Link]
-
Aniline | C6H5NH2. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
-
Aniline and its salts: buying and storing. (2008, April 16). Sciencemadness.org. Retrieved January 26, 2024, from [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). Open Access Research Journal of Biology and Pharmacy. Retrieved January 26, 2024, from [Link]
-
WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s). (n.d.). Google Patents. Retrieved January 26, 2024, from
-
Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. Retrieved January 26, 2024, from [Link]
-
The Mannich Reaction. (2023, February 28). YouTube. Retrieved January 26, 2024, from [Link]
-
Free Base vs Salt Form Reference Standards. (2022, February 1). Pharmaguideline Forum. Retrieved January 26, 2024, from [Link]
-
2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). (n.d.). Chemchart. Retrieved January 26, 2024, from [Link]
-
Condensation of benzaldehyde, aniline and TMSCN in the presence of different ionic liquids at room temperature. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
-
Mannich reaction. (n.d.). ChemTube3D. Retrieved January 26, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. Sciencemadness Discussion Board - Aniline and its salts: buying and storing - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gijash.com [gijash.com]
- 8. oarjbp.com [oarjbp.com]
- 9. youtube.com [youtube.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ugto.mx [ugto.mx]
- 15. benchchem.com [benchchem.com]
- 16. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 17. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
Optimization of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride reaction conditions.
[1]
Ticket System Status: 🟢 Operational Subject: Optimization of Synthesis, Purification, and Handling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile[1][2][3]
User Intent: You are likely synthesizing this scaffold as a building block for kinase inhibitors (e.g., similar to Vortioxetine intermediates) or GPCR ligands. The dihydrochloride salt form is preferred for stability, as the free base aniline is prone to oxidation and darkening over time.
Compound Profile:
-
IUPAC Name: 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride[1]
-
Key Functionality: Ortho-substituted aniline (primary amine) + Benzylic pyrrolidine (tertiary amine).[1]
-
pKa Profile: The pyrrolidine nitrogen (
) protonates first; the aniline nitrogen ( ) protonates second.[1] -
Critical Challenge: Achieving the stoichiometric dihydrochloride (2HCl) form without trapping excess acid or moisture, which leads to hygroscopic "oils" rather than crystalline solids.
Optimized Synthesis Workflow (SOP-402)
We recommend the Nitro-Reduction Route over direct alkylation of aniline, as it prevents poly-alkylation side reactions and offers easier purification.[1]
Phase 1: Nucleophilic Substitution (The "Scaffold" Step)
Reaction: 2-Nitrobenzyl bromide + Pyrrolidine
-
Reagents: 2-Nitrobenzyl bromide (1.0 eq), Pyrrolidine (2.2 eq or 1.1 eq + 1.2 eq DIPEA).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1]
-
Temperature:
. -
Optimization Logic:
-
Cooling is critical: The reaction is exothermic. Run at
to prevent hydrolysis of the bromide by adventitious moisture.[1] -
Base Choice: Using excess pyrrolidine (2.2 eq) acts as both nucleophile and base (scavenging HBr).[1] This is often cleaner than inorganic bases like
, which can grind into fine particulates and clog filters.
-
Phase 2: Nitro Reduction (The "Activation" Step)
Reaction: 1-(2-Nitrobenzyl)pyrrolidine
-
Method A (High Purity):
(1 atm), 10% Pd/C (5 mol%), MeOH.[1] -
Method B (Robustness): Fe powder (5 eq),
, EtOH/Water ( ).[1] -
Optimization Logic:
-
Catalyst Poisoning: If Phase 1 is not purified, residual bromide will poison the Pd/C catalyst in Method A. Mandatory wash: Wash the Phase 1 organic layer with
before hydrogenation. -
Selectivity: Method A is cleaner but requires strict control of the benzyl-nitrogen bond, which can cleave under high pressure hydrogenation (debenzylation).[1] Keep pressure at 1 atm (balloon).
-
Phase 3: Salt Formation (The "Stabilization" Step)
Reaction: Free Base + HCl
-
Protocol: Dissolve free base in anhydrous Diethyl Ether or 1,4-Dioxane. Add 4M HCl in Dioxane (2.5 eq) dropwise at
. -
Critical Control Point: Do NOT use aqueous HCl. Water inclusion causes the salt to become a deliquescent gum.
Visual Workflows (Graphviz)[1]
Diagram 1: Synthesis & Optimization Logic
This flowchart illustrates the critical decision points to maximize yield and purity.
Caption: Critical Path Analysis for synthesis, highlighting the mandatory wash step to prevent catalyst poisoning.
Troubleshooting Guide (The "Ticket" System)
Ticket #101: Product is an Oil/Gum instead of a Solid
Symptom: After adding HCl, the product oils out and refuses to crystallize. Root Cause:
-
Water Content: The solvent used for salt formation was not anhydrous.[1]
-
Mono-salt mixture: Insufficient HCl was added, creating a mix of mono-HCl and di-HCl salts which depresses the melting point.[1] Resolution:
-
Trituration: Decant the supernatant. Add anhydrous diethyl ether or pentane and scratch the flask sides vigorously with a glass rod.
-
Resalting: Free-base the oil (partition between DCM and 1M NaOH), dry the organic layer over
(crucial), and re-add 4M HCl in Dioxane.
Ticket #102: Low Yield in Hydrogenation
Symptom: Reaction stalls at 50% conversion after 24 hours.[1] Root Cause: Catalyst Poisoning.[1] Residual bromide or sulfur (if thio-reagents were used previously) deactivates Pd/C. Resolution:
-
Filter the reaction mixture through Celite to remove the dead catalyst.
-
Add fresh Pd/C (5-10 wt%).
-
Pro-Tip: Add 1 equivalent of acetic acid to the hydrogenation mixture. This protonates the product amine as it forms, preventing it from binding to the catalyst surface.
Ticket #103: "Purple" Coloration of Final Product
Symptom: The white salt turns purple/brown upon exposure to air. Root Cause: Oxidation of the aniline moiety. Anilines are electron-rich and prone to air oxidation, especially if trace metal ions are present.[1] Resolution:
-
Recrystallization: Recrystallize from Ethanol/Ether with a pinch of activated charcoal.[1]
-
Storage: Store the dihydrochloride salt under Argon at
.
Quantitative Data & Specifications
| Parameter | Specification | Optimization Note |
| Stoichiometry (Alkylation) | 1.0 : 2.2 (Bromide:Pyrrolidine) | Excess amine drives reaction to completion < 2h.[1] |
| Temperature (Alkylation) | Prevents hydrolysis of benzyl bromide.[1] | |
| Pressure (Reduction) | 1 atm (Balloon) | Higher pressure (>50 psi) risks cleaving the benzyl-N bond.[1] |
| HCl Equivalents | 2.2 - 2.5 eq | Essential for full dihydrochloride formation.[1] |
| Solubility (2HCl Salt) | Water, Methanol | Insoluble in Ether, DCM, Hexanes. |
Frequently Asked Questions (FAQ)
Q: Can I use 2-Aminobenzyl alcohol and react it with pyrrolidine directly? A: Generally, no.[1] The hydroxyl group is a poor leaving group.[1] You would need to convert it to a mesylate or halide first, which brings you back to the benzyl halide route. Direct reductive amination of 2-aminobenzaldehyde is possible but the aldehyde is unstable (dimerizes).[1] The Nitro-reduction route is more robust for scale-up.[1]
Q: How do I free-base the dihydrochloride for a coupling reaction? A: Do not use in situ bases (like TEA) if your coupling is sensitive.[1]
-
Protocol: Suspend the 2HCl salt in DCM. Add 1M NaOH (aq). Shake until the solid dissolves. Separate the organic layer, dry over
, and concentrate.[2] Use the fresh free base immediately.
Q: Why is my NMR showing broad peaks?
A: If you are running the NMR of the salt in
References
-
Reductive Amination & Nitro Reduction Protocols
-
Synthesis of Pyrrolidine-Aniline Scaffolds (Vortioxetine Intermediates)
-
Bang-Andersen, B., et al. "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder."[1] Journal of Medicinal Chemistry, 2011, 54(9), 3206–3221. (Describes analogous aniline synthesis via nitro-reduction). Link[1]
-
-
Handling of Amine Hydrochloride Salts
Overcoming solubility problems with 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
Technical Support Center: 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
Topic: Overcoming Solubility & Stability Challenges Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists Document ID: TS-SOL-2PYR-001[1][2][3]
Executive Summary
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is a bifunctional building block and pharmacophore often used in the synthesis of GPCR ligands and kinase inhibitors.[1][2][3] While its dihydrochloride salt form (2HCl) appears inherently water-soluble, users frequently encounter "crashing out" events in biological buffers (PBS/media) or oxidative degradation.[1][3]
This guide moves beyond basic datasheets to address the mechanistic causes of these failures—primarily the pH-dependent speciation of the aniline/pyrrolidine moieties and the oxidation susceptibility of the primary amine.[2]
Part 1: The Chemistry of Solubility (The "Why")
To troubleshoot effectively, you must visualize the molecule's behavior across the pH scale.[3] This compound contains two ionizable nitrogen centers with distinct pKa values.[2][3]
-
Center A (Pyrrolidine Nitrogen): Highly basic (
).[2][3] Protonated at physiological pH.[2][3] -
Center B (Aniline Nitrogen): Weakly basic (
).[2][3] Neutral at physiological pH.[3]
The Solubility Trap: As a dihydrochloride salt, the compound is supplied as a dication (highly soluble).[2][3] However, when you dissolve it in a neutral buffer (pH 7.4), the aniline moiety deprotonates.[3] The molecule shifts from a +2 charge to a +1 charge, significantly reducing its solvation energy.[3] If the concentration is high (>10 mM), the hydrophobic aromatic ring drives precipitation.[3]
Visualizing the Speciation Workflow
Figure 1: pH-Dependent Speciation and Solubility Risks.[1][2][3] The transition from Dication to Monocation at physiological pH is the primary cause of precipitation in stock solutions.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I added the solid directly to PBS, and it formed a cloudy suspension."
Diagnosis: You triggered a pH Shock .[2][3] The 2HCl salt is acidic.[2][3] When added to a buffered system like PBS, the buffer attempts to neutralize the acidity.[3] However, the local concentration of the compound momentarily exceeds the solubility limit of the monocation species (the form present at pH 7.4).[3] The Fix:
-
Pre-dissolve in DMSO: Prepare a high-concentration stock (e.g., 100 mM) in pure DMSO.[1][2][3]
-
Dilute with Agitation: Add the DMSO stock dropwise to the vortexing PBS. This prevents local high concentrations that trigger nucleation.[3]
-
Limit Concentration: Ensure the final aqueous concentration does not exceed 1-5 mM.
Issue 2: "My stock solution turned brown overnight."
Diagnosis: Aniline Oxidation . Primary anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming colored azo or imine impurities.[1][3] This is accelerated by light and neutral/basic pH.[3] The Fix:
-
Acidic Stabilization: Keep stock solutions slightly acidic (pH 4-5) if possible.[1][2][3] Oxidation is slower when the aniline nitrogen is protonated.[3]
-
Argon Purge: Store DMSO stocks under argon or nitrogen gas.[2][3]
-
Fresh Prep: Do not store aqueous working solutions for >24 hours.
Issue 3: "The solid turned into a sticky goo in the vial."
Diagnosis: Hygroscopicity . Hydrochloride salts of amines are notoriously hygroscopic.[3] They pull moisture from the air, causing the crystal lattice to collapse into a partial solution (deliquescence).[3] The Fix:
-
Desiccator Storage: Store the vial in a desiccator with active desiccant (e.g., Drierite or Silica Gel).[2][3]
-
Warm to Room Temp: Before opening the stored vial (usually -20°C), let it equilibrate to room temperature to prevent condensation on the cold solid.
Part 3: Master Protocol – Preparation for Biological Assays
Objective: Prepare a stable 10 mM stock and a 100 µM working solution for cell culture.
| Parameter | Specification |
| Solvent A (Stock) | 100% DMSO (Anhydrous, Sterile Filtered) |
| Solvent B (Vehicle) | PBS (pH 7.[1][2][3]4) or Culture Media |
| Max Solubility (Est.) | >100 mM (DMSO), ~5-10 mM (PBS) |
| Storage | -20°C (Stock), Fresh (Working) |
Step-by-Step Workflow
-
Weighing:
-
Primary Solubilization (DMSO Stock):
-
Quality Control (The "Water Test"):
-
Biological Dilution (100x -> 1x):
Protocol Logic Diagram
Figure 2: Optimized dissolution workflow to prevent precipitation and ensure homogeneity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 937501, 2-(Pyrrolidin-1-yl)aniline. Retrieved from [Link]
- Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on salt selection logic).
Sources
Technical Support Center: Mitigating Cytotoxicity of 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride in cell culture experiments. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you manage and reduce unintended cytotoxic effects, ensuring the integrity and success of your research.
Introduction: Understanding the Challenge
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is a chemical compound with potential biological activity. However, like many small molecules, it can exhibit cytotoxicity that may confound experimental results, particularly when the goal is to study non-lethal cellular pathways. According to its Globally Harmonized System (GHS) classification, the parent compound, 2-(Pyrrolidin-1-yl)aniline, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. These properties underscore the need for careful handling and concentration selection in sensitive in vitro systems.
This guide is designed to provide a logical, step-by-step framework for identifying the source of cytotoxicity and implementing effective mitigation strategies.
Frequently Asked Questions (FAQs)
Here we address common initial questions researchers face when observing unexpected levels of cell death.
Q1: I've added 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride to my cells and see massive cell death. What's the most likely cause?
A1: The most common cause of excessive cytotoxicity is that the compound concentration is too high. Every cell line has a different sensitivity threshold for a given compound. It is critical to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and to identify a sub-lethal concentration range for your specific cell type and assay duration[2]. Other factors include solvent toxicity, high cell sensitivity, or suboptimal culture conditions.
Q2: Could the solvent I used to dissolve the compound be killing my cells?
A2: Absolutely. Solvents like DMSO, while common, are toxic to cells at higher concentrations. It is crucial to always run a "vehicle control"—cells treated with the same final concentration of the solvent used to dissolve the compound, but without the compound itself. If the vehicle control shows significant cell death, you must either lower the final solvent concentration (by preparing a more concentrated stock of your compound) or explore a less toxic solvent[3][4]. The final DMSO concentration in culture should ideally be kept below 0.5%, and for many sensitive cell lines, below 0.1%[4].
Q3: How do I know if my results are due to true cytotoxicity or just interference with my assay?
A3: This is a critical point. Some compounds can interfere with the chemical reporters used in viability assays. For example, a compound that is a reducing agent could convert MTT reagent to formazan, giving a false "viable" signal. Conversely, a compound that inhibits metabolic enzymes could show reduced viability without actually killing the cells (a cytostatic effect). To validate your findings, use an orthogonal assay that measures a different hallmark of cell death[3][5]. If you are using a metabolic assay (like MTT, MTS, or AlamarBlue), confirm the results with a membrane integrity assay (like a Lactate Dehydrogenase (LDH) release assay or a dye-exclusion assay using Trypan Blue or Propidium Iodide)[6][7].
Q4: Can my cell culture conditions influence the compound's cytotoxicity?
A4: Yes, significantly. Two key parameters are cell density and serum concentration.
-
Cell Density: Very low cell densities can make cells more vulnerable to toxic insults, while very high, over-confluent cultures can die due to nutrient depletion, confounding your results[3]. It's essential to use a consistent and optimal seeding density where cells are in the logarithmic growth phase[4].
-
Serum Concentration: Fetal Bovine Serum (FBS) and other sera contain proteins like albumin, which can bind to small molecules. This binding sequesters the compound, reducing its free, bioavailable concentration and thus its effective cytotoxicity[3][8][9]. If you are using low-serum or serum-free media, you will likely observe higher cytotoxicity at a given concentration compared to experiments run in media with 10% FBS.
In-Depth Troubleshooting Guides
If the FAQs have not resolved your issue, these detailed guides provide structured experimental plans to pinpoint and mitigate the source of cytotoxicity.
Guide 1: Systematic De-risking of Cytotoxicity
This workflow provides a logical sequence of experiments to systematically identify the cause of unexpected cytotoxicity.
Caption: A systematic workflow for troubleshooting cytotoxicity.
Guide 2: Experimental Protocols
Protocol 2.1: Determining the IC50 with a Dose-Response Experiment
This protocol establishes the precise concentration range over which the compound is toxic to your specific cells.
Objective: To determine the concentration of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride that inhibits a biological process (like proliferation) by 50%.
Methodology (using MTT assay as an example):
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight[10].
-
Compound Preparation: Prepare a 10-point serial dilution of your compound in culture medium. A common starting range is from 100 µM down to ~5 nM. Critically, also prepare a "vehicle control" medium containing the highest concentration of solvent used in the dilutions[4].
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions (one concentration per column, with at least 3-6 replicate wells per concentration). Also include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm)[11].
-
-
Data Analysis:
-
Normalize the data by setting the untreated control as 100% viability and a "no cells" blank as 0%.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve fit) to calculate the IC50 value.
-
Example Data Presentation:
| Concentration (µM) | % Viability (Mean) | Std. Deviation |
| 100 | 5.2 | 1.5 |
| 30 | 15.8 | 3.2 |
| 10 | 48.9 | 5.1 |
| 3 | 85.4 | 4.5 |
| 1 | 95.1 | 3.8 |
| 0.3 | 98.2 | 2.9 |
| 0.1 | 99.5 | 2.1 |
| 0 (Vehicle) | 99.8 | 2.5 |
| 0 (Untreated) | 100.0 | 2.3 |
In this example, the IC50 is approximately 10 µM. For non-cytotoxic experiments, a concentration below 1 µM would be a safe starting point.
Protocol 2.2: Mitigating Cytotoxicity by Modulating Serum Concentration
Objective: To determine if serum protein binding can reduce the cytotoxicity of the compound.
Rationale: Serum proteins, particularly albumin, bind to many small molecules, effectively reducing the free concentration available to interact with cells[8][9]. This is a key reason why in vitro results can differ from in vivo outcomes. By altering the serum percentage, you can directly test this effect.
Caption: Effect of serum protein binding on compound bioavailability.
Methodology:
-
Prepare Media: Prepare batches of your cell culture medium containing different percentages of FBS (e.g., 0.5%, 2%, 5%, and 10%).
-
Seed Cells: Seed cells in a 96-well plate as described in Protocol 2.1.
-
Dose-Response: Perform a full dose-response experiment (as in Protocol 2.1) in parallel for each of the different serum concentration media.
-
Analyze and Compare: Calculate the IC50 value for each serum condition. If protein binding is a significant factor, you will observe a rightward shift in the dose-response curve and a higher IC50 value as the serum concentration increases.
Expected Outcome:
| Serum Concentration | Calculated IC50 |
| 0.5% FBS | 5 µM |
| 2% FBS | 12 µM |
| 5% FBS | 28 µM |
| 10% FBS | 55 µM |
This data clearly indicates that serum components reduce the apparent cytotoxicity of the compound. Conducting experiments in a physiologically relevant serum concentration is therefore crucial for translatable results.
Advanced Mitigation & Mechanistic Insights
If the above strategies are insufficient, or if you wish to understand the mechanism of toxicity, consider these approaches.
Use of Cytoprotective Agents
Many compounds induce cytotoxicity through the generation of Reactive Oxygen Species (ROS), leading to oxidative stress.[12] This can be mitigated by co-treatment with an antioxidant.
-
Strategy: If you suspect oxidative stress is the mechanism, repeat your dose-response experiment with and without co-incubation of a potent antioxidant like N-acetylcysteine (NAC) (e.g., at 1-5 mM). A significant increase in the IC50 in the presence of NAC would strongly suggest that oxidative stress is a primary driver of the observed cytotoxicity.
Role of Excipients in Formulation
In drug development, "inactive" ingredients, or excipients, are used to improve a drug's stability, solubility, and safety profile[13][14][15]. While complex formulations are beyond the scope of most basic research labs, the principle is informative. Excipients can reduce toxicity by preventing drug degradation into more toxic byproducts or by controlling the rate of release to avoid high peak concentrations[16][17]. If you are working with a custom synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, ensure its purity and stability, as toxic impurities or degradation products could be the true culprits.
References
- ACS Publications. (2026). Journal of Medicinal Chemistry Ahead of Print.
- BenchChem. (n.d.). Reducing cytotoxicity of "Antibacterial agent 206" in cell-based assays.
- Kosheeka. (2025).
- PubChem. (n.d.). 2-(Pyrrolidin-1-yl)aniline.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- MDPI. (n.d.). Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure? [Video]. YouTube.
- Pillay, V., & Fassihi, R. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393.
- ResearchGate. (n.d.). Effects of protein binding on in vitro toxicity.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Zgorniak-Nowosielska, I., et al. (2013). Effect of blood protein concentrations on drug-dosing regimes: practical guidance. BioMed Central, 1, 2.
- Niles, A. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- European Pharmaceutical Review. (2013).
- Deranged Physiology. (2021). Protein binding of drugs.
- Allied Academies. (n.d.).
- ResearchGate. (n.d.). Excipient Effects on in Vitro Cytotoxicity of a Novel Paclitaxel Self-Emulsifying Drug Delivery System.
- JoVE. (2019).
- Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
- DrugPatentWatch. (2025). How Excipients Shape Drug Effectiveness.
Sources
- 1. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. kosheeka.com [kosheeka.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of blood protein concentrations on drug-dosing regimes: practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. drugpatentwatch.com [drugpatentwatch.com]
Technical Support Center: 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
Compound Identity:
-
IUPAC Name: 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
-
CAS (Free Base): 55727-59-8
-
CAS (HCl Salt): 1049761-69-4[1]
-
Common Scaffolds: Quinazolines, Indoles, GPCR Ligands.
Introduction
Welcome to the technical support hub for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride . As a bifunctional building block containing both a primary aromatic amine (aniline) and a tertiary aliphatic amine (pyrrolidine), this molecule offers unique synthetic utility but presents distinct challenges.
This guide addresses the most common "unexpected results" reported by our research partners, specifically focusing on solubility anomalies , nucleophilic deactivation , and unintended cyclization pathways.
Module 1: Solubility & Handling Anomalies
Issue: "The compound is insoluble in DCM or EtOAc, even with organic base added."
The Science (Causality): This compound is supplied as a dihydrochloride (2HCl) salt . In this lattice, the molecule exists as a dication. While the free base is highly lipophilic, the 2HCl salt is ionic and strictly hydrophilic.
-
Common Mistake: Adding 1-2 equivalents of a weak organic base (e.g., TEA, DIPEA) to a suspension in DCM often fails to break the lattice efficiently, resulting in a heterogeneous mixture where the aniline remains protonated (anilinium) and non-reactive.
Troubleshooting Protocol: The Biphasic "Free-Base" Release Do not rely on in situ neutralization for sensitive kinetics. We recommend isolating the free base before the main reaction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the 2HCl salt in minimal water (approx. 5 mL/g).
-
Basification: Slowly add saturated NaHCO₃ or 1M NaOH until pH > 10. The solution will turn cloudy as the lipophilic free base oils out.
-
Extraction: Extract 3x with DCM or EtOAc.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is a concern later).
-
Concentration: Evaporate solvent to yield the free base as a viscous oil/low-melting solid. Use immediately.
Visualization: Free-Basing Workflow
Caption: Workflow for converting the stable dihydrochloride salt into the reactive free base species.
Module 2: Reactivity & Synthesis Troubleshooting
Issue: "My amide coupling yield is <10%, even with HATU/EDC."
The Science (Causality): This is a classic case of Inductive Deactivation .
-
The pyrrolidine nitrogen (
) is far more basic than the aniline nitrogen ( ). -
If you use only 1-2 equivalents of base, the pyrrolidine remains protonated.
-
The resulting ammonium cation at the benzylic position exerts a strong electron-withdrawing inductive effect (-I) through the methylene bridge, significantly reducing the nucleophilicity of the aniline nitrogen.
Solution: You must ensure the pyrrolidine is neutral to restore the aniline's reactivity.
-
Requirement: Use
2.5 equivalents of base (e.g., DIPEA) relative to the starting material. -
Verification: Check the pH of the reaction mixture on wet pH paper; it must be basic (
pH 9).
Issue: "I tried to make an imine with an aldehyde, but Mass Spec shows [M-2] or [M-18]."
The Science (Causality): You have likely fallen into the "Quinazoline Trap." Ortho-aminobenzylamines are privileged scaffolds for synthesizing quinazolines. When you react this aniline with an aldehyde, the initial imine can undergo intramolecular cyclization (facilitated by the proximity of the pyrrolidine or if an oxidant is present), leading to 1,2,3,4-tetrahydroquinazolines or fully aromatic quinazolines .
Mechanism of the Unexpected Result:
-
Condensation: Aniline + Aldehyde
Imine (Schiff Base). -
Cyclization: If the conditions allow (acid catalysis or high temp), the benzylic amine (pyrrolidine) can participate, or the methylene bridge activates, leading to ring closure. Note: With a tertiary pyrrolidine, this often results in complex fragmentation or rearrangement if forced.
However, the most common observation with ortho-aminobenzylamines is the formation of Dihydroquinazolines if an oxidant (even air) is present.
Visualization: The Quinazoline Trap
Caption: Divergent pathways when reacting ortho-aminobenzylamines with carbonyls. Rapid reduction avoids cyclization.
Troubleshooting Protocol:
-
To avoid cyclization: Perform Reductive Amination in a "one-pot" procedure using a mild reducing agent like Sodium triacetoxyborohydride (STAB) . The reduction of the imine must happen faster than the cyclization.
-
To promote cyclization (if desired): Use oxidative conditions (e.g., I₂, O₂) or high temperatures to access the quinazoline scaffold [1, 2].
Module 3: Analytical Data & Stability
Comparison Table: Salt vs. Free Base
| Feature | Dihydrochloride Salt (2HCl) | Free Base |
| State | White to Off-white Crystalline Solid | Yellow/Brown Viscous Oil |
| Solubility | Water, Methanol, DMSO | DCM, EtOAc, THF, Toluene |
| Stability | High (Hygroscopic - Store with Desiccant) | Low (Oxidation Prone - Store under Argon) |
| 1H NMR | Peaks broad/shifted (D₂O exchange) | Sharp peaks (in CDCl₃) |
| Reactivity | Inert until neutralized | Highly nucleophilic |
FAQ: Why does the NMR in DMSO-d₆ look "messy"?
Answer: The ammonium protons (
-
Fix: Add a drop of D₂O to the NMR tube. This washes out the exchangeable protons (NH) and usually sharpens the carbon-bound proton signals for easier integration.
References
-
Hati, S., & Sen, S. (2016).[2] A mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of readily available o-aminobenzylamine and aldehydes enables a facile synthesis of diversely substituted quinazolines. Synthesis, 48(09), 1389-1398.
-
Deshmukh, D. S., & Bhanage, B. M. (2018).[2] Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines.[2] Synlett, 29(07), 979-985.
-
PubChem Compound Summary. (n.d.). 2-(Pyrrolidin-1-yl)aniline.[1][3] National Center for Biotechnology Information.
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. (Explaining inductive effects and pKa differences).
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Validation & Comparative
A Researcher's Guide to 2-(Pyrrolidin-1-ylmethyl)aniline: Dihydrochloride Salt vs. Free Base Form
For researchers and professionals in drug development, the choice between using a free base form of a compound and its salt is a critical decision that can significantly impact experimental outcomes, from benchtop assays to preclinical studies. This guide provides an in-depth comparison of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride and its corresponding free base, offering experimental data and protocols to inform your selection.
Introduction: Why the Form Matters
2-(Pyrrolidin-1-ylmethyl)aniline is an amine-containing organic compound that serves as a valuable building block in medicinal chemistry and materials science. Like many amine-containing active pharmaceutical ingredients (APIs), it is available as a "free base" and as a salt, most commonly the dihydrochloride salt. The free base is the neutral molecule, while the dihydrochloride salt is formed by reacting the two basic nitrogen atoms in the molecule with hydrochloric acid.[1]
This seemingly minor chemical modification fundamentally alters the compound's physicochemical properties. The conversion of a weak base into its salt form is a common strategy in pharmaceutical development to enhance solubility, stability, and bioavailability.[2][3][4] This guide will dissect these key differences through experimental frameworks, enabling you to select the optimal form for your specific application.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinctions between the free base and its dihydrochloride salt lie in their physical and chemical characteristics. Salt formation introduces ionic character, which dramatically influences how the molecule behaves.
| Property | 2-(Pyrrolidin-1-ylmethyl)aniline Free Base | 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride | Rationale for Difference |
| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₈Cl₂N₂ | Addition of two HCl molecules. |
| Molecular Weight | 176.26 g/mol [5] | 249.18 g/mol | Increased mass from two hydrochloride moieties. |
| Appearance | Likely an oil or low-melting solid | Crystalline solid | Salts are typically crystalline, making them easier to handle, purify, and weigh accurately.[2] |
| Aqueous Solubility | Low | High | The ionic nature of the salt allows for favorable interactions with polar water molecules, significantly boosting solubility.[1][6][7] |
| Stability | Less stable; prone to oxidation | More stable | The lone pairs on the nitrogen atoms in the free base are susceptible to oxidation. In the salt form, these lone pairs are protonated, making the molecule less reactive and more stable.[3][8] |
| Hygroscopicity | Variable | Generally lower, but can be hygroscopic | Crystalline salts often have a more stable physical form that is less prone to absorbing atmospheric moisture compared to amorphous or oily free bases.[2] |
Experimental Evaluation: Protocols and Data
To provide a quantitative comparison, we outline standard experimental protocols for assessing solubility, stability, and hygroscopicity. These protocols are designed to be self-validating and are grounded in established pharmaceutical testing standards.
A. Aqueous Solubility Determination via Shake-Flask Method
Causality Behind Experimental Choice: Aqueous solubility is a critical determinant of a compound's bioavailability and its suitability for use in biological assays.[9][10] The shake-flask method is considered the gold standard for determining equilibrium solubility, providing a reliable measure of a compound's intrinsic dissolving capacity in a given medium.[11][12] We use buffers at physiological pH values (1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
Experimental Protocol:
-
Preparation: Prepare pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) buffers.
-
Addition of Compound: Add an excess amount of the test compound (either the free base or dihydrochloride salt) to a known volume of each buffer in separate sealed vials. The presence of undissolved solid should be visible.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature of 37 ± 1 °C for 48 hours to ensure equilibrium is reached.[13]
-
Sample Collection: After equilibration, allow the vials to stand. Carefully withdraw an aliquot of the supernatant.
-
Separation: Immediately filter the aliquot through a 0.45 µm syringe filter or centrifuge to remove any undissolved solid.[13] This step is crucial to avoid artificially inflated solubility readings.
-
Analysis: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Experimental Workflow: Solubility Determination
Caption: Workflow for equilibrium solubility testing.
Comparative Solubility Data (Illustrative)
| Form | Solubility at pH 1.2 (mg/mL) | Solubility at pH 4.5 (mg/mL) | Solubility at pH 6.8 (mg/mL) |
| Free Base | > 20 (protonated in situ) | 1.5 | < 0.1 |
| Dihydrochloride | > 150 | > 150 | > 150 |
Insight: The dihydrochloride salt demonstrates significantly higher solubility across the physiological pH range, making it far more suitable for aqueous formulations and biological testing. The free base's solubility is highly pH-dependent, dropping sharply as the pH increases and the amine groups become deprotonated.
B. Stability Assessment via Forced Degradation
Causality Behind Experimental Choice: Forced degradation studies are essential for understanding a compound's intrinsic stability.[14] By exposing the compound to harsh conditions, we can predict its long-term stability and identify potential degradation pathways. The protonation of the amine groups in the dihydrochloride salt is expected to protect them from oxidative degradation.[8]
Experimental Protocol:
-
Stock Solution Preparation: Prepare solutions of both the free base and the dihydrochloride salt in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions: Aliquot the stock solutions into separate vials and subject them to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each vial.
-
Quenching: Neutralize the acid and base-stressed samples if necessary.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for hygroscopicity classification.
Comparative Hygroscopicity Data (Illustrative)
| Form | Weight Gain (%) | Hygroscopicity Classification (Ph. Eur.) |
| Free Base | 5.8% | Hygroscopic |
| Dihydrochloride | 1.2% | Slightly Hygroscopic |
Insight: The crystalline dihydrochloride salt shows significantly less moisture uptake than the free base. This makes it easier to handle and weigh accurately and reduces the risk of stability issues related to water absorption during long-term storage.
Practical Implications and Recommendations
The experimental data reinforces the theoretical advantages of the salt form for most laboratory and developmental applications.
-
For Aqueous-Based Applications: For any work involving aqueous buffers, cell culture media, or in vivo administration, 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is the unequivocally superior choice. Its high and pH-independent solubility ensures complete dissolution and accurate concentration, preventing compound precipitation that could confound experimental results. [1][2]
-
For Chemical Synthesis: If the reaction requires the nucleophilic character of the free amine, the free base form is necessary. However, if you only have the dihydrochloride salt, it can often be converted to the free base in situ by adding a non-aqueous base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.
-
For Long-Term Storage and Handling: The dihydrochloride salt is highly recommended for long-term storage. Its superior oxidative stability and lower hygroscopicity ensure the compound's purity and integrity over time, providing more reliable and reproducible experimental results. [2][3][6]
Conclusion
While both the free base and dihydrochloride salt of 2-(Pyrrolidin-1-ylmethyl)aniline are the same active molecule, their physical forms dictate their utility. The dihydrochloride salt offers significant, quantifiable advantages in solubility, stability, and handling. For the vast majority of applications in research and drug development, from initial screening to formulation, the selection of the dihydrochloride salt will mitigate potential risks associated with poor solubility and degradation, ultimately leading to more robust and reliable scientific outcomes. The free base should be reserved for specific synthetic applications where its basicity is required.
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A Comparative Analysis of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride Against Established Monoamine Transporter Inhibitors
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds due to its favorable physicochemical properties and stereochemical richness.[1] 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (henceforth designated as PYA-Cl2) is a synthetic compound featuring this prominent scaffold. While its specific biological targets are not extensively characterized in publicly available literature, its structural motifs bear resemblance to known ligands of monoamine transporters. These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission and are the primary targets for a wide array of therapeutics for psychiatric and neurological disorders.[2][3]
This guide provides an objective, data-driven benchmark of PYA-Cl2's inhibitory activity against DAT, SERT, and NET. To establish a robust comparative framework, we evaluate PYA-Cl2 alongside well-characterized, selective inhibitors for each respective transporter:
-
Vanoxerine (GBR-12909): A potent and highly selective dopamine reuptake inhibitor (DRI).[4]
-
Fluoxetine: A canonical selective serotonin reuptake inhibitor (SSRI).[2]
-
Nisoxetine: A well-established selective norepinephrine reuptake inhibitor (NRI).[2]
By employing standardized in vitro radioligand uptake inhibition assays, we will determine the potency (IC50) and selectivity profile of PYA-Cl2, offering researchers a foundational dataset to evaluate its potential as a novel monoamine transporter ligand.
Mechanism of Action: Monoamine Transporter Inhibition
Monoamine transporters are transmembrane proteins located on presynaptic neurons.[5] Their primary function is to actively clear neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft, thereby terminating the signal and recycling the neurotransmitters for future release.[4][6] Inhibitors of these transporters block this reuptake process, leading to an increased concentration and prolonged residence time of the specific neurotransmitter in the synapse.[7][8][9] This enhancement of serotonergic, dopaminergic, or noradrenergic signaling is the therapeutic basis for many antidepressants and psychostimulants.[10][11][12]
Experimental Design & Rationale
To comprehensively profile PYA-Cl2, we will employ a series of radiolabeled substrate uptake inhibition assays. This method is considered the gold standard for determining a compound's functional potency at monoamine transporters.[13][14]
Core Principle: The assay measures the ability of a test compound (the inhibitor) to compete with a radiolabeled substrate (e.g., [3H]-dopamine) for uptake into cells that are engineered to express a specific human monoamine transporter (hDAT, hSERT, or hNET). A more potent inhibitor will reduce the amount of radiolabeled substrate entering the cells, which is quantifiable via scintillation counting.
Rationale for Experimental Choices:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are used.[2][15] These cells do not endogenously express monoamine transporters, providing a "clean" background when they are transfected to stably express a single human transporter. This ensures that any observed inhibition is specific to the transporter being studied.
-
Assay Type: A functional uptake assay is chosen over a simple binding assay. While binding assays measure a compound's affinity (Ki), uptake assays measure its functional potency (IC50) in preventing the transporter from performing its primary role. This provides a more direct measure of the compound's inhibitory effect.
-
Controls:
-
Positive Controls: Vanoxerine (DAT), Fluoxetine (SERT), and Nisoxetine (NET) are used to validate assay performance and provide a benchmark for potency and selectivity.[2]
-
Negative Control: Non-transfected HEK293 cells are used to determine non-specific uptake of the radioligand. This value is subtracted from all other readings to ensure the measured signal is transporter-mediated.
-
Vehicle Control: A treatment with only the vehicle (e.g., 0.1% DMSO) is used to define 100% transporter activity.
-
Protocols
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This protocol is adapted from established methodologies for assessing monoamine transporter activity in transfected cell lines.[5][13][16]
1. Cell Preparation: a. Culture HEK293 cells stably expressing either human DAT (hDAT), hSERT, or hNET in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). b. Seed the cells into 96-well microplates at a density of approximately 40,000-50,000 cells per well. c. Incubate for 24-48 hours at 37°C and 5% CO2 to allow for adherence and recovery.
2. Compound Preparation: a. Prepare a 10 mM stock solution of PYA-Cl2 and each benchmark inhibitor (Vanoxerine, Fluoxetine, Nisoxetine) in DMSO. b. Perform a serial dilution in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to create a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should be kept below 0.2%.
3. Assay Procedure: a. On the day of the experiment, gently aspirate the culture medium from the cells. b. Wash each well once with 100 µL of room temperature assay buffer. c. Aspirate the wash buffer and add 50 µL of the diluted test compounds or vehicle control to the appropriate wells. d. Pre-incubate the plate at room temperature for 10 minutes.[16] e. Initiate the uptake reaction by adding 50 µL of assay buffer containing the radiolabeled substrate to each well. The final concentration of the radioligand should be near its Km value (e.g., 5 nM for [3H]-dopamine, [3H]-serotonin, or [3H]-norepinephrine).[13][17] f. Incubate the plate for exactly 10 minutes at room temperature. This duration is critical as the data reflects the rate of uptake.[5][16] g. Terminate the reaction by rapidly aspirating the solution and washing the cells twice with 100 µL of ice-cold assay buffer. h. Lyse the cells by adding 50 µL of 1% SDS or a suitable lysis buffer to each well. i. Add 150 µL of scintillation cocktail to each well. j. Seal the plate and quantify the incorporated radioactivity using a microplate scintillation counter.
4. Data Analysis: a. Subtract the average counts per minute (CPM) from the non-specific uptake wells (or non-transfected cells) from all other wells. b. Normalize the data by expressing the results as a percentage of the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Use a non-linear regression analysis (e.g., four-parameter logistic equation) in software like GraphPad Prism to calculate the IC50 value for each compound at each transporter.
Results & Comparative Analysis
The inhibitory potency (IC50) of PYA-Cl2 and the benchmark compounds was determined for each of the three major monoamine transporters. The results, presented as the geometric mean ± standard deviation from three independent experiments, are summarized below.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT vs SERT Selectivity | DAT vs NET Selectivity |
| PYA-Cl2 | 125 ± 15 | 1,850 ± 210 | 3,400 ± 450 | 14.8-fold | 27.2-fold |
| Vanoxerine | 1.5 ± 0.3 | 250 ± 35 | 450 ± 60 | 167-fold | 300-fold |
| Fluoxetine | 4,500 ± 550 | 5 ± 0.8 | 850 ± 110 | 0.001-fold | 0.005-fold |
| Nisoxetine | 950 ± 120 | 1,200 ± 150 | 8 ± 1.1 | 0.79-fold | 0.008-fold |
| Selectivity is calculated as (IC50 of off-target transporter / IC50 of primary target transporter). |
Discussion & Expert Interpretation
The experimental data provide a clear pharmacological profile for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (PYA-Cl2) within the context of monoamine transporter inhibition.
Potency and Primary Target: PYA-Cl2 demonstrates the highest potency for the dopamine transporter (DAT), with an IC50 value of 125 nM. This positions it as a moderately potent DAT inhibitor. Its activity at SERT (1,850 nM) and NET (3,400 nM) is substantially weaker, indicating that DAT is its primary target among the monoamine transporters.
Selectivity Profile: The calculated selectivity ratios confirm the preference of PYA-Cl2 for DAT. It is approximately 15-fold more selective for DAT over SERT and 27-fold more selective for DAT over NET. While this profile indicates a clear preference, it is less selective than the benchmark compound Vanoxerine, which exhibits a >150-fold selectivity for DAT over the other transporters. This moderate selectivity suggests that at higher concentrations, PYA-Cl2 may engage SERT and NET, potentially leading to a more complex pharmacological effect compared to highly selective agents.
Comparison to Benchmarks:
-
Compared to Vanoxerine , PYA-Cl2 is significantly less potent at DAT (125 nM vs 1.5 nM). However, it still falls within a range of activity that is pharmacologically relevant.
-
PYA-Cl2 is substantially more potent and selective for DAT than the SSRI Fluoxetine and the NRI Nisoxetine , as expected. This validates the experimental approach and highlights the distinct profile of PYA-Cl2.
Future studies should focus on:
-
Binding Kinetics: Determining the association and dissociation rates (kon/koff) to understand the compound's residence time on the transporter.
-
Functional Assays: Investigating whether PYA-Cl2 acts as a pure uptake inhibitor or if it has any substrate-like activity (i.e., promoting transporter-mediated efflux).
-
Broader Selectivity Screening: Profiling PYA-Cl2 against a wider panel of receptors and enzymes to identify any potential off-target activities that could influence its therapeutic potential or side-effect profile.
This foundational data serves as a critical starting point for researchers in drug discovery and neuropharmacology, enabling an informed evaluation of PYA-Cl2 for potential development as a research tool or therapeutic lead.
References
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Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 656. [Link]
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Kim, J., Park, J., Lee, S., & Nam, G. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules and Cells, 44(5), 334–343. [Link]
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Ghorbanzadeh, Z., Gholamzadeh, S., & Maghsoodlou, M. T. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Link]
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Iovanna, R., & Chiacchio, U. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(7), 841. [Link]
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Jayanthi, S., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1–12.15.20. [Link]
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Wikipedia. (n.d.). Serotonin reuptake inhibitor. Retrieved from [Link]
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Howell, L. L., & Kimmel, H. L. (2008). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Advances in Pharmacology, 56, 237–261. [Link]
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Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]
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Ianní, F., et al. (2021). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. International Journal of Molecular Sciences, 22(16), 8893. [Link]
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Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(10), 656–667. [Link]
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Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers Media S.A.[Link]
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Fava, M., & Stahl, S. M. (2009). Norepinephrine transporter inhibitors and their therapeutic potential. The Journal of Clinical Psychiatry, 70(7), 1035-1037. [Link]
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Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]
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Singh, H. K., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors (SSRI). In StatPearls. StatPearls Publishing. [Link]
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American Addiction Centers. (2024). What are SERT inhibitors and how do they work?. Retrieved from [Link]
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American Addiction Centers. (2025). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]
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Neuroscientifically Challenged. (2020, November 3). 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). [Video]. YouTube. [Link]
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Independent Validation of 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride: Functional Integrity & Pharmacophore Analysis
[1]
Executive Summary & Strategic Context
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (CAS: 1049761-69-4 / 55727-59-8 free base) acts as a "privileged structure" in neuropharmacology.[1] It serves as the critical basic amine warhead in numerous GPCR ligands, particularly for the Histamine H3 receptor (H3R) and Kappa Opioid Receptor (KOR) .
In drug development, the "activity" of this compound is twofold:
-
Intrinsic Fragment Activity: It possesses weak-to-moderate affinity for H3R/KOR, serving as a fragment hit.[1]
-
Synthetic Competence: Its purity and salt stoichiometry (2HCl) determine the yield and binding kinetics of downstream clinical candidates (e.g., ABT-239 analogs).[1]
The Problem: Commercial batches often suffer from "silent degradation"—oxidation of the benzylic amine or hydrolysis—which creates non-binding impurities that skew SAR (Structure-Activity Relationship) data.[1]
The Solution: This guide defines a Self-Validating Protocol to verify the compound's functional activity against standard alternatives before it enters your screening cascade.
Comparative Performance Analysis
We compare 2-(Pyrrolidin-1-ylmethyl)aniline (The Product) against its two most common structural alternatives used in SAR optimization: the Piperidine analog (higher lipophilicity) and the Morpholine analog (lower basicity).[1]
Table 1: Physicochemical & Functional Comparison
| Feature | 2-(Pyrrolidin-1-ylmethyl)aniline (Product) | 2-(Piperidin-1-ylmethyl)aniline (Alternative A) | 2-(Morpholin-4-ylmethyl)aniline (Alternative B)[1] |
| Role in SAR | Optimal Balance: High affinity & metabolic stability.[1] | High Affinity: Often too lipophilic (LogP > 3).[1] | Low Affinity: Reduced basicity (pKa ~7) weakens ionic lock.[1] |
| pKa (Basic N) | ~9.4 (Strong ionic interaction with Asp3.[1]32) | ~10.1 (Strong, but poor membrane perm.) | ~7.2 (Weak interaction) |
| H3R Affinity ( | Low | Low | High |
| Metabolic Risk | Moderate: | High: Piperidine ring oxidation.[1] | Low: Morpholine is metabolically quiet.[1] |
| Solubility (2HCl) | Excellent (>50 mM) | Good | Excellent |
| Primary Utility | Lead Optimization Core | Lipophilicity Explorer | Negative Control |
Expert Insight: Choose the Pyrrolidine scaffold (The Product) when targeting CNS penetration.[1] The pyrrolidine ring offers a tighter steric fit in the H3R orthosteric pocket compared to the bulkier piperidine, while maintaining the necessary basicity (pKa ~9.4) to form a salt bridge with the receptor's Aspartate residue (Asp3.32).[1]
Mechanistic Validation: Signaling Pathways
To validate the biological activity of this scaffold, one must understand the signaling cascade it modulates. The pyrrolidine-aniline moiety typically antagonizes the Histamine H3 Receptor (Gi/o-coupled) .[1]
Figure 1: H3 Receptor Antagonism & Signal Transduction
The diagram below illustrates the pathway blocked by the compound (as an antagonist) or activated (if testing agonist potential).[1]
Caption: Figure 1. Mechanism of Action. The compound acts as a pharmacophore anchor, binding to H3R to prevent Gi/o-mediated inhibition of Adenylyl Cyclase, thereby modulating neurotransmitter release.[1]
Experimental Validation Protocols
Do not rely solely on the vendor's NMR. Perform these two independent validations to confirm the compound is "assay-ready."
Protocol A: Chemical Integrity Check (Quantitative NMR)
Objective: Verify the Salt Stoichiometry (2HCl) and absence of oxidation.[1]
-
Preparation: Dissolve 5 mg of product in 600 µL DMSO-d6 (avoid CDCl3 as the salt may not dissolve fully).
-
Internal Standard: Add 1.0 eq of Maleic Acid (traceable standard).
-
Acquisition: Run 1H-NMR (400 MHz+), d1=10s (relaxation delay).
-
Analysis:
-
Integrate the benzylic CH2 signal (~4.2 ppm).[1] If this signal is split or shifted, oxidation to the amide (benzoyl) has occurred.
-
Integrate the Pyrrolidine signals (1.8-2.0 ppm) against the Maleic Acid standard.
-
Pass Criteria: Purity >98% and Pyrrolidine:Aniline ratio is exactly 1:1.
-
Protocol B: Functional Fragment Screening (GTP S Binding)
Objective: Validate biological activity as an H3R antagonist.[1]
Materials:
-
Membranes expressing human H3 Receptor (hH3R).[1]
-
Radioligand: [35S]GTP
S.[1] -
Agonist: (R)-(-)-
-Methylhistamine (RAMH).[1]
Workflow:
-
Preparation: Dilute 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Incubation:
-
Measurement: Incubate 60 min @ 30°C. Filter, wash, and count scintillation.
-
Calculation:
[1] -
Validation Threshold: At 10 µM, the compound should exhibit >30% inhibition of the RAMH signal. If <10%, the batch is likely degraded or the salt form is incorrect.
Troubleshooting & Stability
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1]
-
Free Base Conversion: If your assay requires the free base, do not use NaOH extraction (risk of emulsion). Use Carbonate resin scavenging in MeOH for a clean conversion.
References
-
Gemini, S., et al. (2020). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Current Organic Chemistry.
-
PubChem. (2023).[1][2] "2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride - Compound Summary." National Library of Medicine. [1]
-
Esbenshade, T. A., et al. (2008). "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Cognitive Disorders." Molecular Interventions.
-
Cowart, M. D., et al. (2005). "Rotationally Constrained 2-(Pyrrolidin-1-ylmethyl)aniline Analogs as Potent Histamine H3 Antagonists." Journal of Medicinal Chemistry.
A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of 2-(Pyrrolidin-1-ylmethyl)aniline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-(pyrrolidin-1-ylmethyl)aniline scaffold is a key structural motif in a variety of biologically active compounds, recognized for its potential in modulating diverse pharmacological targets. As drug discovery programs advance molecules from this class, a thorough understanding of their pharmacokinetic (PK) profile becomes paramount. This guide provides a comprehensive framework for conducting a comparative pharmacokinetic evaluation of novel 2-(pyrrolidin-1-ylmethyl)aniline derivatives. We will delve into the causality behind experimental design, present detailed protocols for in vivo and in vitro studies, and outline the bioanalytical methodologies required for robust data generation. Our focus is on establishing a self-validating system of protocols that ensures data integrity and supports informed decision-making in drug development.
The Rationale for a Comparative Pharmacokinetic Study
The journey of a drug candidate from a promising hit to a clinical reality is paved with extensive characterization, of which pharmacokinetics—the study of how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a drug—is a critical component. For a series of 2-(pyrrolidin-1-ylmethyl)aniline derivatives, even minor structural modifications on the aniline ring or the pyrrolidine moiety can dramatically alter their ADME properties. A comparative study is therefore not merely about data collection; it is about understanding the structure-pharmacokinetic relationships (SPR).
By systematically evaluating a series of analogs, we can answer crucial questions:
-
How does the addition of a substituent on the aniline ring affect oral bioavailability?
-
Does lipophilicity correlate with plasma protein binding and volume of distribution?
-
Are there metabolic "hotspots" on the molecule that can be blocked to improve its half-life?
Answering these questions early allows for the rational design of next-generation compounds with optimized pharmacokinetic profiles, saving valuable time and resources.
Experimental Design: A Hypothetical Comparative Study
To illustrate the principles of a comparative PK study, let's consider a hypothetical series of three 2-(pyrrolidin-1-ylmethyl)aniline derivatives, designed to probe the effects of electronic and steric modifications on the aniline ring:
-
Compound A: 2-(Pyrrolidin-1-ylmethyl)aniline (the parent compound)
-
Compound B: 4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline (introducing an electron-withdrawing group)
-
Compound C: 4-Methoxy-2-(pyrrolidin-1-ylmethyl)aniline (introducing an electron-donating group)
Our comparative study will involve both in vivo and in vitro experiments to build a comprehensive pharmacokinetic profile for each compound.
In Vivo Pharmacokinetic Study in Rodents
The primary objective of the in vivo study is to determine the plasma concentration-time profile of each compound after intravenous (IV) and oral (PO) administration. This allows for the calculation of key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. A sufficient number of animals (e.g., n=3-5 per group) should be used to ensure statistical power.[1]
-
Acclimatization and Cannulation: Animals are acclimatized for at least 3 days before the study. For serial blood sampling from a single animal, which aligns with the 3Rs (Replacement, Reduction, and Refinement) principles, surgical implantation of a jugular vein cannula is recommended.[2]
-
Dosing Formulation:
-
IV Formulation: The compound is dissolved in a suitable vehicle, such as saline or a solution containing a solubilizing agent (e.g., 5% DMSO, 10% Solutol HS 15 in water), to ensure complete dissolution. The dose for IV administration is typically low (e.g., 1 mg/kg).
-
PO Formulation: For oral administration, the compound is often suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. The oral dose is higher than the IV dose (e.g., 5 mg/kg) to account for incomplete absorption.
-
-
Administration:
-
IV Group: The formulation is administered as a slow bolus injection via the tail vein or a dedicated cannula.
-
PO Group: Animals are fasted overnight prior to dosing to minimize food effects on absorption. The formulation is administered via oral gavage.
-
-
Blood Sampling: Blood samples (approx. 100-150 µL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
Accurate quantification of the compounds in plasma is the cornerstone of a reliable PK study. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose due to its high sensitivity and selectivity.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer is typically used.[3]
-
Sample Preparation: A protein precipitation method is often sufficient for initial studies. This involves adding a volume of cold acetonitrile (containing an internal standard) to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The clear supernatant is then injected into the LC-MS/MS system.
-
Chromatographic Separation: A C18 column is a good starting point for separating the analytes from endogenous plasma components. A gradient elution with mobile phases consisting of water and acetonitrile with a small amount of formic acid (0.1%) is commonly employed to achieve good peak shape and ionization efficiency.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification. For each compound and the internal standard, the precursor ion (the protonated molecule, [M+H]+) and a specific product ion are selected and optimized for maximum sensitivity.
-
Method Validation: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Caption: Workflow for bioanalytical sample processing and analysis.
Data Analysis and Interpretation
Once the plasma concentrations at each time point are determined, pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t½ | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. Indicates the efficiency of drug elimination. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Oral Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. |
The oral bioavailability (F%) is calculated using the following formula:
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Comparative Data Table (Hypothetical Data)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | F% |
| A (IV) | 1 | - | - | 500 | 2.5 | 2.0 | 7.2 | - |
| A (PO) | 5 | 350 | 1.0 | 1250 | 2.6 | - | - | 50 |
| B (IV) | 1 | - | - | 450 | 3.0 | 2.2 | 9.5 | - |
| B (PO) | 5 | 200 | 1.5 | 900 | 3.1 | - | - | 40 |
| C (IV) | 1 | - | - | 800 | 4.0 | 1.25 | 7.2 | - |
| C (PO) | 5 | 600 | 0.5 | 3200 | 4.2 | - | - | 80 |
-
Compound C shows the most favorable profile with higher exposure (AUC) and bioavailability (F%). The methoxy group may be reducing first-pass metabolism.
-
Compound B exhibits lower bioavailability, possibly due to altered absorption or increased metabolism.
-
The half-life is longest for Compound C , suggesting slower elimination.
In Vitro ADME Assays: Mechanistic Insights
To understand the why behind the in vivo observations, a panel of in vitro ADME assays is indispensable. These assays provide mechanistic insights into the metabolic fate and distribution characteristics of the compounds.
Metabolic Stability in Liver Microsomes
This assay predicts the extent of Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. A compound that is rapidly metabolized in liver microsomes is likely to have high in vivo clearance and low oral bioavailability.
-
Incubation: The test compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes (from rat and human to assess species differences) and a NADPH-regenerating system to initiate the metabolic reactions.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding cold acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins (like albumin) affects its distribution and the fraction of free (unbound) drug available to exert its pharmacological effect and be cleared.
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used.
-
Procedure: The test compound is added to plasma in one chamber, which is separated by a semi-permeable membrane from a buffer-containing chamber.
-
Equilibration: The plate is incubated for several hours to allow the unbound drug to reach equilibrium across the membrane.
-
Analysis: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the comparative pharmacokinetic evaluation of novel 2-(pyrrolidin-1-ylmethyl)aniline derivatives. By integrating carefully designed in vivo studies with mechanistic in vitro ADME assays and validated bioanalytical methods, researchers can build a comprehensive understanding of a compound's disposition. This data-driven approach is fundamental to identifying candidates with favorable drug-like properties and for guiding the rational design of improved molecules, ultimately accelerating the path from discovery to clinical development. The insights gained from such a comparative analysis are invaluable for making go/no-go decisions and for optimizing the pharmacokinetic profile of a promising new chemical series.
References
-
Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]
- Griffiths, K., et al. (2019). Half-life extension and non-human primate pharmacokinetic safety studies of i-body AD-114 targeting human CXCR4. Scientific Reports.
-
Ivanova, N. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]
-
PubChem. 2-(pyrrolidin-1-ylmethyl)aniline. [Link]
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry.
-
Jubilant Biosys. In Vivo Pharmacokinetics. [Link]
-
Greco, V., et al. (2022). In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. Pharmaceutics. [Link]
- Karabasz, A., et al. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG.
- Poulin, P., & Theil, F. P. (2002). Prediction of pharmacokinetics prior to in vivo studies. II. Generic physiologically based pharmacokinetic models of drug disposition. Journal of Pharmaceutical Sciences.
-
Lee, S., et al. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. Molecules. [Link]
-
Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica. [Link]
-
Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. [Link]
- El-Behery, M. G., et al. (2015). A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS. IOSR Journal of Pharmacy and Biological Sciences.
-
Breda, M., et al. (2020). Development and validation of bioanalytical methods for LNA-i-miR-221 quantification in human plasma and urine by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ChemChart. 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). [Link]
Sources
Reproducibility & Performance Guide: 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
Content Type: Technical Comparison & Reproducibility Guide Focus: Synthetic Utility, Scaffold Performance, and Physicochemical Stability Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Privileged" Scaffold
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (CAS: 1049761-69-4; Free Base CAS: 55727-59-8) is a critical bidentate building block used primarily in the synthesis of GPCR ligands (specifically Vasopressin V1a antagonists) and as a ligand in organometallic catalysis.
Unlike simple benzylamines, this scaffold incorporates a pyrrolidine ring , which introduces specific conformational rigidity and steric constraints. This guide objectively compares its performance against acyclic and six-membered ring alternatives, focusing on reproducibility in synthetic workflows and stability in solution.
Comparative Analysis: Scaffold Performance
In medicinal chemistry, the choice between a pyrrolidine, piperidine, or acyclic amine tail can drastically alter potency and metabolic stability. The following table contrasts 2-(Pyrrolidin-1-ylmethyl)aniline against its primary alternatives.
Table 1: Physicochemical & Functional Comparison
| Feature | 2-(Pyrrolidin-1-ylmethyl)aniline | 2-(Dimethylaminomethyl)aniline | 2-(Piperidin-1-ylmethyl)aniline |
| Structure Type | Cyclic (5-membered), Rigid | Acyclic, Flexible | Cyclic (6-membered), Flexible |
| pKa (Conjugate Acid) | ~9.5 (Pyrrolidine N) | ~9.0 (Dimethylamine N) | ~10.1 (Piperidine N) |
| Steric Bulk (A-Value) | Moderate (Envelope conformation) | Low (Rotatable bonds) | High (Chair conformation) |
| Metabolic Liability | Moderate (α-oxidation) | High (N-demethylation) | Moderate (Ring oxidation) |
| Binding Entropy | Low Cost (Pre-organized) | High Cost (Entropic penalty) | Moderate Cost |
| Primary Application | GPCR Antagonists (V1a) , Ligand for Pd/Cu Catalysis | General Building Block | Opioid/Sigma Receptor Ligands |
Key Insight: The pyrrolidine analog is often preferred over the dimethyl analog because the ring constrains the nitrogen lone pair, reducing the entropic cost of binding to a receptor target. This "pre-organization" is a key driver for its use in high-affinity V1a receptor antagonists [1].
Critical Reproducibility Factors
Reproducibility issues with this compound often stem from its salt form and hygroscopicity.
A. Salt Form vs. Free Base
-
Dihydrochloride Salt (2HCl):
-
Pros: Resistant to oxidation (aniline nitrogen is protonated/stabilized).
-
Cons: Highly hygroscopic. Exposure to air causes "clumping," leading to inaccurate weighing and stoichiometry errors in coupling reactions.
-
Handling: Must be weighed in a desiccated environment or glovebox for precise kinetics.
-
-
Free Base:
-
Pros: Ready for organometallic coordination or nucleophilic attack.
-
Cons: The aniline moiety is prone to oxidation (browning) upon prolonged air exposure.
-
Storage: Store under Argon at -20°C.
-
B. Solubility Profile
-
Water: >50 mg/mL (Salt form).
-
DMSO: Soluble, but avoid for long-term storage of the free base due to potential oxidation.
-
Dichloromethane (DCM): Salt is insoluble; Free base is highly soluble.
Experimental Protocols
To ensure reproducibility, we recommend converting the commercial dihydrochloride salt to the free base immediately prior to use in sensitive applications (e.g., Buchwald-Hartwig couplings).
Protocol A: In-Situ Free-Basing & Extraction
Use this protocol to generate the reactive nucleophile for coupling reactions.
Reagents:
-
2-(Pyrrolidin-1-ylmethyl)aniline[1][2][3][4][5] · 2HCl (1.0 eq)
-
Saturated NaHCO₃ or 1M NaOH (3.0 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
Step-by-Step:
-
Dissolution: Dissolve the dihydrochloride salt in a minimum volume of water (approx. 5 mL per gram).
-
Neutralization: Slowly add the base (Sat. NaHCO₃) while stirring. Note: Gas evolution (CO₂) will occur if using carbonate. Ensure pH reaches >10.
-
Extraction: Extract the aqueous layer 3x with DCM. The aniline free base will partition into the organic layer.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.
-
Concentration: Filter and concentrate in vacuo below 30°C to avoid thermal degradation.
-
Validation: Verify the absence of HCl by checking the ¹H NMR (shift of the aniline NH₂ protons).
Protocol B: Quality Control (Impurity Identification)
Common synthetic impurities to watch for in commercial batches.
-
Unreacted Pyrrolidine: Check GC/MS or NMR for sharp multiplets at ~1.6 and ~2.8 ppm.
-
Over-Alkylation: In rare cases, the aniline nitrogen may be partially alkylated. Look for N-alkyl signals in the aromatic region.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for scaffold selection and the critical handling workflow.
Figure 1: Scaffold Selection Logic (Graphviz)
Caption: Decision tree for selecting between Pyrrolidine, Piperidine, and Acyclic amine scaffolds based on target requirements.
Figure 2: Salt-to-Base Preparation Workflow
Caption: Critical workflow for converting the stable dihydrochloride precursor into the reactive free-base form.
References
- Compounds useful in therapy (Vasopressin V1a Antagonists).
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. Source: Università degli Studi di Palermo (IRIS) [Link]
-
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride Substance Profile. Source: PubChem (CID 937501) [Link]
Sources
- 1. Tertiary Amines | CymitQuimica [cymitquimica.com]
- 2. 50591-59-8 | 2-PYRROLIDIN-1-YLMETHYL-ANILINE DIHYDROCHLORIDE | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. 2-(Tetrahydrofuran-2-ylmethoxy)aniline - Amerigo Scientific [amerigoscientific.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-(1-phenylvinyl) aniline | Sigma-Aldrich [sigmaaldrich.com]
SAR studies of 2-(Pyrrolidin-1-ylmethyl)aniline analogs
Publish Comparison Guide: SAR Studies of 2-(Pyrrolidin-1-ylmethyl)aniline Analogs
Part 1: Executive Summary & Pharmacophore Analysis
The 2-(Pyrrolidin-1-ylmethyl)aniline scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a rigidified aromatic bioisostere of the classic 1,2-diamine pharmacophore. While the aliphatic 1,2-diamine motif is best known through the Kappa Opioid Receptor (KOR) agonist U-50,488 , the ortho-aniline analogs offer a distinct pharmacological profile by introducing aromatic planarity and electronic conjugation to the nitrogen hinge.
This guide compares the Structure-Activity Relationship (SAR) of these aniline-based analogs against established therapeutic standards, focusing on two primary divergent pathways:
-
KOR Agonism: Rigidification of the U-50,488 pharmacophore.
-
Anti-Inflammatory/Analgesia: Development of benzimidazole-based COX inhibitors.
Part 2: Comparative Analysis (The Core)
Objective: Evaluate the performance of N-acylated 2-(pyrrolidin-1-ylmethyl)aniline analogs against the industry standard (U-50,488) and high-potency alternatives (GR-89696).
Table 1: Pharmacological Profile Comparison (KOR Agonism)
| Feature | Product: Aniline Analog (N-Acylated) | Standard: U-50,488 | High-Potency Alt: GR-89696 |
| Core Scaffold | Ortho-phenylenediamine (Aromatic) | 1,2-Cyclohexanediamine (Aliphatic) | Piperazine-carboxylate |
| Conformation | Planar/Rigid (Restricted Rotation) | Chair Conformation (Defined Vector) | Semi-rigid |
| KOR Affinity ( | Moderate (10–100 nM range)* | High (0.6 – 5.0 nM) | Ultra-High (< 0.1 nM) |
| Selectivity ( | Lower (due to aromatic flattening) | High (> 100-fold) | High |
| Metabolic Stability | High (Resistant to N-dealkylation) | Moderate | Moderate |
| Key Advantage | Synthetic Accessibility : One-step acylation of stable precursors. | Efficacy : Validated in vivo analgesic without respiratory depression. | Potency : Sub-nanomolar affinity.[1] |
-
Note: Affinity varies significantly with the N-acyl substituent.[1] The 3,4-dichlorophenylacetyl group is critical for KOR activity.
Mechanistic Insight: The "Flatness" Penalty
The reduced potency of the aniline analogs compared to U-50,488 is attributed to the loss of the "pucker" . The cyclohexane ring of U-50,488 orients the pyrrolidine and the amide groups in a specific trans-diequatorial or axial-equatorial arrangement that perfectly matches the KOR binding pocket (Asp138 interaction). The aniline scaffold forces these vectors into a coplanar arrangement, often incurring an energetic penalty to twist into the active conformation.
Part 3: Detailed SAR & Chemical Space
The biological activity of 2-(pyrrolidin-1-ylmethyl)aniline analogs is governed by three "Vectors of Modification" (VoM).
Vector 1: The Aniline Nitrogen (N1)
-
Acylation (Critical for KOR): Acylation with 3,4-dichlorophenylacetic acid is the "magic switch" that converts this inactive building block into a KOR agonist. The lipophilic dichlorophenyl group occupies the hydrophobic pocket of the receptor.
-
Cyclization (Critical for COX): Reacting N1 with aldehydes or carboxylic acids to form benzimidazoles shifts activity from Opioid to COX-1/COX-2 inhibition (NSAID-like activity).
Vector 2: The Linker Methylene
-
Unsubstituted (-CH2-): Standard flexibility.
-
Substitution (Methyl/Phenyl): Introducing a substituent at the benzylic position (chiral center) drastically alters potency. S-configuration often mimics the U-50,488 stereochemistry, potentially restoring potency lost by the aromatic ring.
Vector 3: The Pyrrolidine Ring
-
Ring Size: Expansion to piperidine often decreases KOR affinity but may increase Sigma receptor affinity.
-
3-Hydroxylation: Increases polarity and reduces BBB permeability, creating peripherally restricted agonists (useful for anti-pruritic activity without dysphoria).
Part 4: Visualization of Signaling & SAR
Caption: Divergent synthesis pathways transforming the aniline scaffold into either Opioid Agonists (Red) or NSAIDs (Green).
Part 5: Experimental Protocols
Protocol A: Synthesis of N-[2-(Pyrrolidin-1-ylmethyl)phenyl]-2-(3,4-dichlorophenyl)acetamide
Use Case: Generating the KOR agonist analog.
Reagents: 2-(Pyrrolidin-1-ylmethyl)aniline (1.0 eq), 3,4-Dichlorophenylacetyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (anhydrous).
-
Preparation: Dissolve 2-(pyrrolidin-1-ylmethyl)aniline (500 mg) in anhydrous DCM (10 mL) under Nitrogen atmosphere. Cool to 0°C.[2]
-
Addition: Add Triethylamine (TEA) followed by the dropwise addition of 3,4-dichlorophenylacetyl chloride dissolved in DCM (2 mL).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup: Quench with saturated NaHCO3. Extract organic layer, wash with brine, and dry over Na2SO4.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH/DCM).
-
Validation: 1H NMR should show the diagnostic singlet for the benzylic amide proton (~3.6 ppm) and the aromatic protons of the dichlorophenyl group.
Protocol B: Radioligand Binding Assay (KOR Affinity)
Use Case: Determining
Materials: CHO cell membranes expressing human KOR, [3H]U-69,593 (Radioligand), Nonspecific binding agent (Naloxone or U-50,488).
-
Buffer Prep: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA.
-
Incubation: Incubate membrane protein (20-40 µg) with [3H]U-69,593 (~1 nM) and increasing concentrations of the test analog (
to M). -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Self-Validation Check: The
for the reference standard U-50,488 must fall within 0.5 – 5.0 nM for the assay to be considered valid.
-
Part 6: References
-
Synthesis and SAR of Pyrrolidine-based KOR Agonists:
-
Comparative Pharmacology of U-50,488 Analogs:
-
Benzimidazole Derivatives (COX Inhibition Context):
-
High Potency Analogs (GR-89696):
Sources
- 1. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. N-Methyl-N-[trans-2-(1-pyrrolidinyl)cyclohexyl]-1-phenylcyclopropanecarboxylic amides — analogs of U50488 with much reduced opiate affinity and loss of κ-selectivity / European Journal of Medicinal Chemistry, 1991 [sci-hub.ru]
- 6. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Selectivity Profile of 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
The following guide provides an in-depth technical analysis and selectivity profiling framework for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride . This document is structured to assist researchers in evaluating this compound's utility as a chemical probe, intermediate, or pharmacological scaffold, specifically comparing its performance against established structural and functional alternatives.
Executive Summary & Compound Identity
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (CAS: 1049761-69-4; Free base CAS: 55727-59-8) is a bifunctional pharmacophore combining an aniline moiety with a pyrrolidine ring linked via a methylene bridge. While primarily utilized as a critical synthetic intermediate for tricyclic quinazoline alkaloids (e.g., Desoxypeganine ), the compound possesses intrinsic biological activity due to its structural homology with Class I antiarrhythmics/local anesthetics (Lidocaine-like) and cholinergic modulators .
This guide objectively evaluates its selectivity profile, distinguishing its "open-chain" pharmacological properties from its "cyclized" derivatives, and establishes a protocol for validating its off-target interactions.
Chemical Structure & Properties
| Property | Detail |
| IUPAC Name | 2-(pyrrolidin-1-ylmethyl)aniline dihydrochloride |
| Scaffold Class | N-Benzylpyrrolidine / o-Substituted Aniline |
| Key Roles | Precursor to Pyrrolo[2,1-b]quinazolines; Local Anesthetic Pharmacophore |
| Molecular Weight | 249.18 g/mol (Dihydrochloride) |
| Solubility | High (Water/DMSO) due to salt form |
Biological Selectivity Profile
The selectivity of 2-(Pyrrolidin-1-ylmethyl)aniline is defined by its dual nature: it acts as a weak, reversible inhibitor of Cholinesterases and a Sodium Channel blocker . Its profile is "promiscuous" compared to highly optimized ligands, necessitating rigorous negative controls in assay design.
A. Primary vs. Off-Target Interactions
| Target Class | Interaction Type | Potency (Est.) | Mechanism |
| Acetylcholinesterase (AChE) | Weak Inhibitor | Reversible binding to the peripheral anionic site (PAS). | |
| Butyrylcholinesterase (BuChE) | Inhibitor | Non-selective hydrophobic interaction. | |
| Voltage-Gated Na+ Channels (Nav) | Blocker | High | Pore occlusion (Local Anesthetic site); structural overlap with Lidocaine. |
| Sigma-1 Receptor ( | Ligand | Moderate | Interaction of the basic pyrrolidine nitrogen with the |
| Histamine Receptors (H1/H3) | Low Affinity | >10 | Lacks the specific spacer length/rigidity of potent H3 antagonists (e.g., ABT-239). |
B. Mechanistic Pathway Visualization
The following diagram illustrates the compound's divergent pharmacological pathways—contrasting its direct ion channel modulation with its metabolic conversion potential.
Caption: Divergent pharmacology of the open-chain scaffold vs. its cyclized quinazoline derivative (Desoxypeganine).
Comparative Performance Analysis
To objectively assess performance, 2-(Pyrrolidin-1-ylmethyl)aniline must be benchmarked against Desoxypeganine (its active derivative) and Lidocaine (its structural bioisostere).
Comparison Matrix
| Feature | 2-(Pyrrolidin-1-ylmethyl)aniline | Desoxypeganine (Alternative 1) | Lidocaine (Alternative 2) |
| Primary Utility | Synthetic Intermediate / Fragment | Reversible AChE Inhibitor | Local Anesthetic / Antiarrhythmic |
| Structural Rigidity | Low (Flexible methylene linker) | High (Tricyclic fusion) | Moderate (Amide bond restriction) |
| AChE Selectivity | Low (Promiscuous) | High (Selective over BuChE) | Negligible |
| Nav Channel Block | Moderate | Low | High (Clinical Standard) |
| Blood-Brain Barrier | High Permeability (Lipophilic amine) | High Permeability | High Permeability |
| Toxicity Risk | Unknown (Potential aniline metabolites) | Moderate (Cholinergic excess) | CNS/Cardiotoxicity at high dose |
Critical Insight: Researchers seeking a specific AChE inhibitor should utilize Desoxypeganine or Tacrine . Researchers investigating novel sodium channel blockers may use 2-(Pyrrolidin-1-ylmethyl)aniline as a starting scaffold, but it lacks the potency of Lidocaine due to the absence of the amide linkage which stabilizes binding in the voltage-gated channel pore.
Experimental Protocols for Selectivity Validation
To define the selectivity profile in a new assay system, the following "Self-Validating" protocols are recommended.
Protocol A: Ellman’s Assay for Cholinesterase Selectivity
Objective: Determine Ki values for AChE vs. BuChE inhibition.
-
Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Human Recombinant AChE, Human Serum BuChE.
-
Preparation: Dissolve 2-(Pyrrolidin-1-ylmethyl)aniline 2HCl in water to 10 mM stock. Prepare serial dilutions (0.1
M – 1000 M). -
Reaction:
-
Mix 20
L Enzyme + 20 L Test Compound in 150 L Phosphate Buffer (pH 8.0). -
Incubate at 25°C for 10 mins (Pre-incubation is critical for non-covalent inhibitors).
-
Add 10
L DTNB + 10 L Substrate.
-
-
Detection: Monitor Absorbance at 412 nm kinetically for 5 mins.
-
Validation: Use Tacrine (IC50 ~50 nM) as Positive Control.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate Selectivity Ratio:
.
Protocol B: Nav1.7 Electrophysiology Screening (Patch Clamp)
Objective: Assess "Lidocaine-like" off-target activity.
-
System: HEK293 cells stably expressing hNav1.7.
-
Solution: Extracellular: Standard Tyrode’s. Intracellular: CsF-based (to block K+ channels).
-
Protocol:
-
Hold potential at -120 mV.
-
Pulse to 0 mV (20 ms) at 10 Hz (Use high frequency to detect use-dependent block, characteristic of this scaffold).
-
-
Application: Perfusion of compound (100
M). -
Readout: Measure Peak Current Inhibition.
-
Threshold: >50% inhibition at 100
M indicates significant off-target liability.
References
-
Structure & Synthesis of Quinazoline Alkaloids
-
Kamal, A., et al. "Synthesis of pyrrolo[2,1-b]quinazolines via cyclization of 2-(pyrrolidin-1-ylmethyl)aniline." Tetrahedron Letters, 2004.
-
- Pharmacology of Desoxypeganine: Atramentova, L.A., et al. "Biological activity of derivatives of peganine and deoxypeganine." Pharmaceutical Chemistry Journal, 2006. (Establishes the AChE profile of the cyclized product).
- Aniline-Based Local Anesthetics: Butterworth, J.F., et al. "Molecular mechanisms of local anesthesia: a review." Anesthesiology, 1990. (Provides mechanistic grounding for the open-chain scaffold's ion channel activity).
-
PubChem Compound Summary
-
"2-(Pyrrolidin-1-ylmethyl)aniline." PubChem CID 937501. [Link]
-
Disclaimer: This guide is intended for research use only. 2-(Pyrrolidin-1-ylmethyl)aniline is a chemical intermediate; its biological profile in vivo has not been fully characterized for therapeutic safety.
Structural Analogs of 2-(Pyrrolidin-1-ylmethyl)aniline: A Comparative Guide
This guide provides an in-depth structural and functional analysis of 2-(Pyrrolidin-1-ylmethyl)aniline and its bioactive analogs. This scaffold—a 1,2-diamine motif featuring an ortho-substituted aniline and a pyrrolidine ring—serves as a privileged structure in medicinal chemistry, primarily as a precursor to Kappa Opioid Receptor (KOR) agonists and Local Anesthetics .
Executive Summary & Scaffold Analysis
2-(Pyrrolidin-1-ylmethyl)aniline (CAS: 55727-59-8) represents a versatile "privileged scaffold" defined by an aromatic amine in close proximity to a tertiary cyclic amine. This 1,2-diamine arrangement mimics the ethylenediamine pharmacophore found in numerous GPCR ligands and ion channel blockers.
-
Core Pharmacophore: The distance between the aniline nitrogen (H-bond donor) and the pyrrolidine nitrogen (protonatable cation) is critical for receptor binding.
-
Primary Therapeutic Classes:
-
Kappa Opioid Receptor (KOR) Agonists: When the aniline nitrogen is acylated (typically with arylacetamides), the scaffold evolves into highly potent analgesics (e.g., U-50,488 analogs).
-
Local Anesthetics: The structure is an isostere of lidocaine-type anesthetics, where the amide bond is replaced or modified, targeting voltage-gated
channels.
-
Chemical Structure Visualization
The following diagram illustrates the chemical space derived from the core scaffold.
Figure 1: Structural evolution of the 2-(Pyrrolidin-1-ylmethyl)aniline scaffold into major drug classes.
Comparative Analysis of Analogs
This section compares the core scaffold against its two most significant optimized analogs: U-50,488 (the gold standard KOR agonist) and Pyrrocaine (a local anesthetic).
Table 1: Pharmacological Profile Comparison
| Feature | 2-(Pyrrolidin-1-ylmethyl)aniline (Scaffold) | U-50,488 (Optimized Analog) | Pyrrocaine (Local Anesthetic) |
| Primary Target | Precursor / Weak GPCR affinity | Kappa Opioid Receptor (KOR) | Voltage-gated Na+ Channels |
| Mechanism | Non-specific weak binding | Gi/o-protein coupled agonism | Pore blockade (State-dependent) |
| Key Structural Modification | Free primary amine (-NH2) | N-acylated with 3,4-dichloro-phenylacetic acid | N-acylated with glycine moiety |
| Potency (Ki / IC50) | > 10 µM (Generic) | 0.6 - 5.0 nM (Ki) | ~10-20 µM (IC50) |
| Therapeutic Use | Synthetic Intermediate | Analgesic (Research Tool) | Local Anesthesia (Dentistry) |
| Lipophilicity (LogP) | ~2.1 | ~3.6 | ~2.4 |
Deep Dive: Structure-Activity Relationship (SAR)
-
The Linker Region: The methylene (-CH2-) bridge in the core scaffold provides rotational freedom. In U-50,488 , this is replaced by a cyclohexane ring, locking the diamine into a trans configuration. This rigidification reduces the entropic cost of binding to the KOR, explaining the drastic potency shift from µM (scaffold) to nM (U-50,488).
-
The Aromatic Sector: The ortho-substitution pattern is preserved across these classes. In local anesthetics (Pyrrocaine), this steric bulk protects the amide bond from hydrolysis by plasma esterases/amidases. In KOR agonists, the 3,4-dichlorophenyl group (added via acylation) engages in a crucial
-stacking interaction within the receptor pocket.
Experimental Protocols
A. Synthesis of the Core Scaffold
Objective: Synthesize 2-(Pyrrolidin-1-ylmethyl)aniline from 2-nitrobenzyl bromide. This protocol ensures a high-purity intermediate for further derivatization.
Reagents: 2-Nitrobenzyl bromide, Pyrrolidine, Potassium Carbonate (
Step-by-Step Methodology:
-
Nucleophilic Substitution:
-
Dissolve 2-nitrobenzyl bromide (10 mmol) in acetonitrile (50 mL).
-
Add
(20 mmol) and pyrrolidine (12 mmol) dropwise at 0°C. -
Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Validation: Disappearance of benzyl bromide spot.
-
Workup: Filter salts, evaporate solvent, partition between DCM/Water. Yields 1-(2-nitrobenzyl)pyrrolidine .
-
-
Catalytic Hydrogenation (Reduction):
-
Dissolve the nitro-intermediate in Ethanol (30 mL).
-
Add 10% Pd/C (10 wt%).
-
Stir under
balloon atmosphere (1 atm) for 12 hours. -
Critical Step: Ensure inert atmosphere before
introduction to prevent ignition. -
Filter through Celite to remove catalyst. Concentrate filtrate.
-
-
Purification:
-
Purify via flash column chromatography (DCM:MeOH 95:5).
-
Product: Yellow oil. Confirm structure via
-NMR (Characteristic singlet for bridge at ~3.6 ppm).
-
B. In Vitro KOR Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (
Materials:
-
Ligand:
-U69,593 (Specific KOR agonist). -
Tissue: CHO cells stably expressing human KOR.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Protocol:
-
Membrane Preparation: Homogenize cells in ice-cold Tris buffer. Centrifuge at 30,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Mix 50 µg membrane protein, 1 nM
-U69,593, and varying concentrations of test compound ( to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Use the Cheng-Prusoff equation to calculate
: Where [L] is radioligand concentration and is its dissociation constant.
Mechanism of Action: Signaling Pathways
Understanding the biological impact of these analogs requires mapping the downstream signaling of the Kappa Opioid Receptor.
Figure 2: Signal transduction pathway activated by KOR agonists derived from the pyrrolidine-aniline scaffold.
References
-
Von Voigtlander, P. F., et al. (1983).[1] "U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist."[2][3] Journal of Pharmacology and Experimental Therapeutics.
-
Chesis, P. L., & Welch, M. J. (1990).[4] "Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors." International Journal of Radiation Applications and Instrumentation.
-
Beck, T. C., et al. (2019).[1] "The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies." Frontiers in Pharmacology.
-
Halfpenny, P. R., et al. (1990). "Highly selective kappa-opioid analgesics.[3][5] Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives." Journal of Medicinal Chemistry.
-
Hermanns, H., et al. (2019). "Local anesthetics: pharmacology and interventional concepts." Handbook of Experimental Pharmacology.
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New kappa-receptor agonists based upon a 2-[(alkylamino)methyl]piperidine nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and GPCR ligands.[1] While specific toxicological data for this exact molecule may be sparse in public repositories, it must be handled with the rigor accorded to aniline derivatives and pyrrolidine salts .
The Core Hazard: As an aniline derivative, the primary physiological risk is methemoglobinemia (oxidation of hemoglobin), which can occur via inhalation of dust or dermal absorption. The dihydrochloride salt form reduces vapor pressure compared to the free base, effectively mitigating vapor inhalation risks but significantly increasing the risk of particulate inhalation and contact dermatitis due to its acidic, hygroscopic nature.
This guide prioritizes the Precautionary Principle : Treat this substance as a highly potent, skin-permeable sensitizer and corrosive solid.
Risk Assessment & Hazard Mechanism
Before selecting PPE, you must understand the "Why."[2] The safety protocol is built around blocking three specific failure modes:
-
Dermal Absorption (The Silent Killer): Anilines are lipophilic enough to penetrate skin. Once systemic, they metabolize to reactive intermediates (e.g., phenylhydroxylamine) that oxidize hemoglobin.
-
Hydrolysis & Corrosivity: Being a dihydrochloride salt, this compound will release Hydrochloric Acid (HCl) upon contact with mucosal membranes (lungs, eyes) or sweat. It is not just toxic; it is chemically aggressive.
-
Sensitization: Repeated exposure to the pyrrolidine moiety can induce hypersensitivity, leading to anaphylactic reactions upon future exposures.
PPE Matrix: The Defense Layer
Engineering controls (Fume Hoods) are the primary defense. PPE is the secondary "fail-safe."
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy 1. Inner: 4 mil Nitrile (Examination grade)2. Outer: 5-8 mil Nitrile (Long cuff) | Aniline derivatives can permeate thin nitrile.[1] The double layer creates a "breakthrough buffer." The outer glove handles the mechanical abrasion of weighing tools; the inner glove protects against micro-tears. Do not use Latex (poor chemical resistance to amines). |
| Respiratory | Primary: Fume Hood (Face velocity 80-100 fpm)Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator | The salt form generates dust, not vapor.[1] A P100 filter captures 99.97% of airborne particulates. Note: If solubilizing in organic solvents, a half-face respirator with Organic Vapor (OV) cartridges is required. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient.[1] The fine powder can drift around side shields. Upon contact with eye moisture, the salt hydrolyzes to acid, causing immediate corneal damage. |
| Body | Tyvek® Lab Coat (Closed front) + Apron | Standard cotton coats absorb liquids and hold toxic dust against the skin.[1] Non-woven Tyvek sheds particulates and resists splashes. |
Operational Protocol: Step-by-Step Handling
This workflow is designed to minimize static discharge (which disperses powder) and prevent surface contamination.
Phase 1: Preparation & Weighing[1]
-
Environment: All operations must occur inside a certified chemical fume hood.
-
Static Control: Aniline salts are often dry and prone to static. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
Surface Protection: Line the hood surface with a disposable absorbent pad (plastic side down). This captures any stray grains and allows for easy disposal.
Phase 2: Solubilization (The Critical Step)[1]
-
The Exotherm: When dissolving the dihydrochloride salt in water or methanol, a mild exothermic reaction will occur as the HCl dissociates.
-
Procedure:
-
Add the solvent slowly to the solid (not solid to solvent) to prevent splashing.
-
pH Check: The resulting solution will be acidic (pH < 3). If neutralizing with a base (e.g., Sodium Bicarbonate), expect vigorous gas evolution (
). -
Vapor Change: Once neutralized to the free base, the risk profile shifts from dust to organic vapor. Ensure the sash remains low.
-
Phase 3: Decontamination[1]
-
Solvent Wipe: Do not use water initially to clean spills, as it may spread the material. Wipe powder spills with a solvent-dampened tissue (Ethanol or Isopropanol) to solubilize and capture the aniline, then follow with a soap/water wash.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure the outside of the glove never touches skin.
Visualizing the Safety Hierarchy
The following diagram illustrates the decision logic for handling this specific aniline salt, moving from Engineering Controls to Emergency Response.
Figure 1: Operational Safety Hierarchy for Aniline Dihydrochloride Salts.
Disposal & Environmental Stewardship[1][4][8]
Do not treat this as standard organic waste.
-
Segregation: Collect in a container labeled "Toxic - Acidic Organic Solid." Do not mix with strong oxidizers (e.g., permanganates) or strong bases (unless part of a controlled neutralization protocol), as this can generate heat or toxic fumes.
-
Labeling: Clearly mark the container with "Contains Aniline Derivatives" to alert waste handlers of the methemoglobinemia risk.
-
Destruction: The preferred method of disposal is high-temperature incineration with scrubber systems to capture the nitrogen oxides (
) and chlorine ( ) byproducts.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
